2,6-Difluoro-4-hydrazinylpyridine
Description
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Properties
IUPAC Name |
(2,6-difluoropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYJJIXZAXMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479263 | |
| Record name | 2,6-Difluoro-4-hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-94-0 | |
| Record name | 2,6-Difluoro-4-hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluoro-4-hydrazinylpyridine CAS number and properties
CAS Number: 837364-94-0
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-hydrazinylpyridine, a key intermediate in medicinal chemistry and drug development. It covers its chemical properties, a plausible synthesis protocol, safety information, and its application in the context of targeted cancer therapy research.
Core Properties and Safety Information
This compound is a fluorinated pyridine derivative containing a reactive hydrazine functional group. This combination of a difluoropyridine core and a hydrazine moiety makes it a valuable building block for synthesizing more complex heterocyclic compounds.
Chemical and Physical Properties
Quantitative data for this compound is not widely available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases.[1][2][3] Specific physical properties like melting and boiling points have not been definitively published; for context, data for related compounds are provided.
| Property | Value | Source (for related compounds) |
| CAS Number | 837364-94-0 | N/A |
| Molecular Formula | C₅H₅F₂N₃ | N/A |
| Molecular Weight | 145.11 g/mol | [3] |
| Appearance | Not specified (likely solid) | N/A |
| Melting Point | Not available | 2-hydrazinopyridine: 41-44 °C[4] |
| Boiling Point | Not available | 2,6-Difluoropyridine: 124.5 °C |
| Solubility | Not available | N/A |
| SMILES | NNc1cc(F)nc(F)c1 | [3] |
Safety and Handling
This compound is classified as hazardous.[3] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handling should occur in a well-ventilated area or a fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Storage: Keep in a dark place, under an inert atmosphere. Store in a freezer at temperatures below -20°C.[3]
Synthesis and Reactions
The primary route for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyridine with hydrazine hydrate.[5] For this compound, the most logical precursor is 2,4,6-trifluoropyridine, where the fluorine atom at the 4-position is the most susceptible to nucleophilic attack.
Experimental Protocol (Plausible Method)
While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, the following procedure is based on established methods for similar reactions with polyfluorinated pyridines. This protocol should be considered a representative example.
Reaction: Synthesis of this compound via Nucleophilic Aromatic Substitution.
Materials:
-
2,4,6-Trifluoropyridine
-
Hydrazine hydrate (e.g., 80% in water)
-
Ethanol or a similar polar solvent
-
Sodium bicarbonate or other suitable base (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trifluoropyridine (1.0 eq.) in ethanol.
-
Slowly add hydrazine hydrate (1.1-1.5 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel or recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
References
physical and chemical properties of 2,6-Difluoro-4-hydrazinylpyridine
This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2,6-Difluoro-4-hydrazinylpyridine, geared towards researchers, scientists, and professionals in drug development.
Core Properties and Safety Information
This compound is a fluorinated pyridine derivative containing a reactive hydrazine functional group. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅F₂N₃ | [1][2] |
| Molecular Weight | 145.11 g/mol | [1][2] |
| CAS Number | 837364-94-0 | [1] |
| Appearance | White to yellow or orange powder/lump (based on similar compounds) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in methanol and other polar organic solvents.[3] Pyridine and its derivatives are generally soluble in water.[4] | |
| pKa | Data not available. The pKa of pyridine is 5.2. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the pyridine nitrogen, while the electron-donating hydrazine group may slightly increase it. The hydrazine moiety itself has basic properties.[5] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[3] |
| H315: Causes skin irritation.[1] | P280: Wear protective gloves/eye protection/face protection.[3] |
| H319: Causes serious eye irritation.[1] | P302 + P352: IF ON SKIN: Wash with plenty of water.[3] |
| H332: Harmful if inhaled.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation.[1] | |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[1] |
Synthesis and Characterization
Logical Synthesis Workflow
Caption: Predicted synthesis pathway for this compound.
Experimental Protocol: General Method for Synthesis of Hydrazinylpyridines
The following is a generalized protocol based on the synthesis of similar compounds and is provided for illustrative purposes. Optimization would be required for the specific synthesis of this compound.
-
Reaction Setup: A solution of the starting material (e.g., 2,4,6-trifluoropyridine or 2,6-difluoro-4-chloropyridine) is prepared in a suitable solvent such as ethanol or n-propanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6]
-
Addition of Hydrazine: Hydrazine hydrate is added to the solution, typically in a molar excess.[6]
-
Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove excess hydrazine and other water-soluble impurities.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Analytical Characterization
The primary methods for characterizing this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the aromatic protons and the protons of the hydrazine group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the hydrazine and C-F stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[7]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic hydrazine group.
Reaction with Carbonyl Compounds
A key reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in the synthesis of a wide array of derivatives with potential biological activities.[8]
General Reaction Workflow
Caption: General reaction of this compound with carbonyls.
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for this compound itself, its structural motifs are present in compounds with known pharmacological properties.
-
Hydrazone Derivatives: Hydrazones are a class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[8][9] Therefore, derivatives of this compound could be of interest for screening for such activities.
-
Kinase Inhibition: The pyridine and fluorinated phenyl rings are common scaffolds in kinase inhibitors. For example, some inhibitors of kinases like CK2, PIM, and MKK4 feature similar structural elements.[10][11] This suggests that this compound could serve as a starting point for the design of novel kinase inhibitors for oncology or other therapeutic areas. The hydrazine moiety provides a convenient handle for further chemical modification to explore structure-activity relationships.
Due to the lack of specific biological data, no signaling pathways can be definitively associated with this compound at this time. Further research and biological screening are necessary to elucidate its potential therapeutic applications.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physical properties and biological activity are currently limited in the public domain, its synthesis is feasible through standard chemical transformations. The presence of a reactive hydrazine group and a difluorinated pyridine core makes it an attractive scaffold for the development of novel compounds with potential therapeutic value, particularly in the areas of kinase inhibition and antimicrobial research. Further investigation into this molecule is warranted to fully characterize its properties and explore its applications.
References
- 1. achmem.com [achmem.com]
- 2. 2,6-Difluoro-4-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 3. 2-Hydrazinopyridine | 4930-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 7. 837364-94-0|this compound|BLD Pharm [bldpharm.com]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 2,6-Difluoro-4-hydrazinylpyridine: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive structural analysis of 2,6-Difluoro-4-hydrazinylpyridine, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages a combination of theoretical predictions, analysis of analogous compounds, and established experimental protocols to provide a detailed overview of its structural and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound of interest in the synthesis of novel pharmaceutical agents. The presence of the difluorinated pyridine ring offers metabolic stability and modulates the electronic properties of the molecule, while the hydrazinyl group provides a versatile handle for further chemical modifications, such as the formation of hydrazones and pyrazoles. Understanding the structural characteristics of this molecule is crucial for its effective utilization in drug design and synthesis. This guide summarizes its predicted molecular structure, spectroscopic signatures, and relevant experimental procedures.
Molecular Structure
Direct crystallographic data for this compound is not currently available in the public domain. However, its molecular geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT), and by analyzing the structures of its parent compounds, 2,6-difluoropyridine and 4-hydrazinylpyridine.
The structure is expected to be largely planar, with the hydrazinyl group lying in the plane of the pyridine ring to maximize resonance stabilization. The C-F bonds are predicted to be strong and short, characteristic of fluoroaromatic compounds. The introduction of the electron-donating hydrazinyl group at the C4 position will influence the electron distribution within the pyridine ring.
Predicted Structural Parameters
The following table summarizes the predicted bond lengths and angles for this compound based on DFT calculations and data from analogous structures.
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C2-F | 1.35 | Based on computational studies of 2,6-difluoropyridine.[1] |
| C6-F | 1.35 | Based on computational studies of 2,6-difluoropyridine.[1] |
| C4-N (hydrazine) | 1.38 | Expected to be shorter than a typical C-N single bond due to resonance. |
| N-N (hydrazine) | 1.45 | Typical N-N single bond length. |
| C2-N1 | 1.33 | Based on computational studies of substituted pyridines.[2] |
| C6-N1 | 1.33 | Based on computational studies of substituted pyridines.[2] |
| C3-C4 | 1.39 | Aromatic C-C bond. |
| C4-C5 | 1.39 | Aromatic C-C bond. |
| **Bond Angles (°) ** | ||
| C2-N1-C6 | 117 | Based on computational studies of substituted pyridines.[2] |
| F-C2-N1 | 117 | |
| F-C6-N1 | 117 | |
| C3-C4-N (hydrazine) | 121 | |
| C5-C4-N (hydrazine) | 121 |
Spectroscopic Analysis
The spectroscopic properties of this compound can be predicted by analyzing the spectra of 2,6-difluoropyridine and 4-hydrazinylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and broad signals for the hydrazinyl protons.
| Predicted 1H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~6.0-6.2 | s |
| ~4.0 (broad) | s |
| ~6.5 (broad) | s |
Note: The chemical shifts of the hydrazinyl protons (-NHNH2) are highly dependent on solvent, concentration, and temperature, and may exchange with D2O.
3.1.2. 13C NMR Spectroscopy
The 13C NMR spectrum will be characterized by the strong deshielding effect of the fluorine atoms on the C2 and C6 carbons.
| Predicted 13C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, 1JCF ≈ 240 Hz) | C2, C6 |
| ~155 (t, 3JCF ≈ 15 Hz) | C4 |
| ~95 (t, 2JCF ≈ 35 Hz) | C3, C5 |
Note: The multiplicities are due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic bands for the N-H stretching of the hydrazine group, C-F stretching, and pyridine ring vibrations.
| Predicted IR Absorption Bands | |
| Wavenumber (cm-1) | Assignment |
| 3350-3250 | N-H stretching (asymmetric and symmetric) |
| 1640-1620 | N-H bending (scissoring) |
| 1600-1580 | Pyridine ring stretching |
| 1480-1450 | Pyridine ring stretching |
| 1250-1150 | C-F stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of nitrogen-containing fragments from the hydrazinyl group.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 145 | [M]+• |
| 114 | [M - NHNH2]+• |
| 88 | [C4H2FN]+• |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of other hydrazinylpyridines from fluorinated precursors.
Reaction:
Materials:
-
2,4,6-Trifluoropyridine
-
Hydrazine hydrate (60-80% in water)
-
Ethanol or another suitable solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,4,6-trifluoropyridine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Characterization
4.2.1. NMR Spectroscopy
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher field spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
4.2.2. IR Spectroscopy
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the solid sample for transmission IR spectroscopy.
4.2.3. Mass Spectrometry
-
Obtain the mass spectrum using a GC-MS with an EI source or an LC-MS with an ESI source.
-
For LC-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Analytical Workflow
Caption: Analytical workflow for structural characterization.
Conclusion
While direct experimental structural data for this compound remains to be published, this technical guide provides a robust, data-driven overview of its key structural and spectroscopic features. The predictions and protocols outlined herein are based on well-established chemical principles and data from closely related molecules, offering a valuable resource for researchers working with this compound. Further experimental validation of these predicted properties is encouraged to expand the body of knowledge on this important synthetic intermediate.
References
Spectroscopic Profile of 2,6-Difluoro-4-hydrazinylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the heterocyclic compound 2,6-Difluoro-4-hydrazinylpyridine. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds, including fluorinated pyridines and hydrazine derivatives. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and materials science, offering insights into the expected spectroscopic characteristics and providing standardized protocols for experimental analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 6.2 - 6.4 | Singlet (broad) | - | Pyridine H-3, H-5 |
| ~ 4.0 - 4.5 | Singlet (broad) | - | -NH₂ |
| ~ 7.0 - 7.5 | Singlet (broad) | - | -NH- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Coupling | Assignment |
| ~ 160 - 165 | Doublet (¹JCF) | C-2, C-6 |
| ~ 155 - 160 | Singlet | C-4 |
| ~ 95 - 100 | Triplet (²JCF) | C-3, C-5 |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -70 to -90 | Singlet | F-2, F-6 |
Reference: CFCl₃
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H stretch (asymmetric and symmetric, -NH₂) |
| 3100 - 3200 | Medium | N-H stretch (-NH-) |
| 1600 - 1640 | Strong | C=N and C=C stretching (pyridine ring) |
| 1500 - 1550 | Strong | N-H bending |
| 1200 - 1300 | Strong | C-F stretching |
| 1000 - 1100 | Medium | C-N stretching |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 145 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M - NH]⁺ |
| 115 | Medium | [M - N₂H₂]⁺ |
| 99 | High | [M - N₂H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 16-32 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
An external reference standard (e.g., CFCl₃) or an internal standard may be used.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-256 scans.
-
Process the spectrum and reference it accordingly.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and identify the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
Procedure (using Electron Ionization):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph inlet.
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity such as this compound.
A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,6-Difluoro-4-hydrazinylpyridine
This guide provides a detailed technical overview of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,6-Difluoro-4-hydrazinylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data, comprehensive experimental protocols, and visual representations of the underlying principles and workflows.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can be influenced by the choice of solvent and sample concentration.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | 6.2 - 6.5 | Triplet | ³J(H,F) ≈ 8-10 Hz |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | N/A |
| -NH- | 7.5 - 8.5 | Broad Singlet | N/A |
Note: The chemical shifts of the hydrazinyl protons (-NH and -NH₂) are highly dependent on solvent, temperature, and concentration, and they may undergo exchange, leading to broad signals or even their disappearance from the spectrum.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-2, F-6 | -90 to -110 | Triplet | ³J(F,H) ≈ 8-10 Hz |
Note: ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing the likelihood of signal overlap.[3]
Experimental Protocols
Detailed methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra are crucial for accurate structural elucidation.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.[3]
-
Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of this compound.[4] For ¹⁹F NMR, a similar concentration is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[3]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[4] The choice of solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding.[1][2]
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5]
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube.[6]
-
Internal Standard : For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is common for ¹H NMR. For ¹⁹F NMR, a compound like trifluorotoluene can be used.[3]
NMR Data Acquisition
-
Instrumentation : NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Number of Scans : 16 to 64 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.
-
-
¹⁹F NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is generally used. Proton decoupling can be employed to simplify the spectrum to a singlet, which can be useful for quantification but removes coupling information.
-
Number of Scans : Due to the high sensitivity of ¹⁹F, 8 to 32 scans are often sufficient.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is typically appropriate.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Caption: Predicted NMR signal assignments for this compound.
References
The Reactive Landscape of Fluorinated Hydrazinylpyridines: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated hydrazinylpyridines represent a privileged structural motif, combining the favorable pharmacokinetic properties imparted by fluorine with the versatile reactivity of the hydrazine group and the biological relevance of the pyridine core. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this important class of molecules in drug discovery and development. The unique electronic properties of the fluorine atom significantly influence the reactivity of the neighboring hydrazinyl and pyridine moieties, opening avenues for the synthesis of diverse and complex molecular architectures with potential therapeutic applications.
Synthesis of Fluorinated Hydrazinylpyridines
The primary route to fluorinated hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalo- or halo-nitro-fluoropyridine with hydrazine hydrate. The position of the fluorine atom on the pyridine ring dictates the regioselectivity of the reaction and influences the reactivity of the resulting hydrazinylpyridine.
A notable synthetic approach involves the condensation of isonicotinic acid hydrazide with p-fluorobenzaldehyde, followed by nucleophilic alkylation to yield fluorinated pyridinium salts-based hydrazones.[1] This method has been successfully employed for the efficient synthesis of a variety of fluorinated hydrazone derivatives.
Key Reactivity Profiles
The reactivity of fluorinated hydrazinylpyridines is characterized by the interplay between the electron-withdrawing nature of the fluorine atom and the nucleophilic character of the hydrazine moiety. This dual nature allows for a range of chemical transformations, making them valuable intermediates in organic synthesis.
Cyclocondensation Reactions: A Gateway to Fused Heterocycles
A prominent reaction pathway for fluorinated hydrazinylpyridines is their cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to form fluorinated pyrazole-fused pyridines.[2][3] This reaction is a powerful tool for the construction of bicyclic heterocyclic systems, which are of significant interest in medicinal chemistry.
Similarly, reaction with reagents containing a C=N-X moiety can lead to the formation of fluorinated triazole-fused pyridines, further expanding the accessible chemical space.[4]
Reactions at the Hydrazine Moiety
The hydrazine group in fluorinated hydrazinylpyridines readily undergoes condensation with aldehydes and ketones to form the corresponding hydrazones.[5] These hydrazones are not merely derivatives but serve as versatile intermediates for further synthetic elaborations and often exhibit their own distinct biological activities.[1][6]
Experimental Protocols
General Procedure for the Synthesis of Fluorinated Pyridinium Hydrazones[1]
To a solution of isonicotinic acid hydrazide (1 mmol) in ethanol (10 mL), p-fluorobenzaldehyde (1 mmol) is added. The mixture is stirred at room temperature for 2-3 hours. The resulting precipitate of N'-(4-fluorobenzylidene)isonicotinohydrazide is filtered, washed with cold ethanol, and dried.
For the N-alkylation, the synthesized hydrazone (1 mmol) is dissolved in a suitable solvent (e.g., acetonitrile) and reacted with an alkyl iodide (1.2 mmol) under reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Ultrasound-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this transformation.[1]
General Procedure for the Synthesis of Fluorinated Pyrazoles from Hydrazinylpyridines
A solution of the fluorinated hydrazinylpyridine (1 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the desired fluorinated pyrazolopyridine.
Quantitative Data Summary
The following tables summarize key quantitative data for representative fluorinated hydrazinylpyridine derivatives and their reaction products.
| Compound | Synthesis Yield (%) | Melting Point (°C) |
| N'-(4-fluorobenzylidene)isonicotinohydrazide | 92 | 210-212 |
| 1-Methyl-4-((2-(4-fluorobenzylidene)hydrazinyl)carbonyl)pyridin-1-ium iodide | 85 | 230-232 |
Table 1: Synthesis and Physical Properties of a Representative Fluorinated Pyridinium Hydrazone. [1]
| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1-Ethyl-4-((2-(4-fluorobenzylidene)hydrazinyl)carbonyl)pyridin-1-ium tetrafluoroborate | 4 | 8 |
| 1-Propyl-4-((2-(4-fluorobenzylidene)hydrazinyl)carbonyl)pyridin-1-ium hexafluorophosphate | 8 | 8 |
Table 2: Antimicrobial Activity of Selected Fluorinated Pyridinium Hydrazones. [1]
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: Synthesis of Fluorinated Pyridinium Hydrazones.
Caption: Cyclocondensation to Fluorinated Pyrazolopyridines.
Conclusion
Fluorinated hydrazinylpyridines are versatile building blocks with significant potential in drug discovery. Their synthesis is readily achievable, and their reactivity can be harnessed to generate a wide array of complex heterocyclic structures. The electron-withdrawing nature of fluorine modulates the nucleophilicity of the hydrazine moiety, enabling controlled reactions and the construction of diverse molecular libraries. Further exploration of the reactivity of this class of compounds is warranted and is likely to lead to the discovery of novel therapeutic agents with improved pharmacological profiles. The provided experimental protocols and data serve as a valuable resource for researchers venturing into this promising area of medicinal chemistry.
References
- 1. An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine in the Reactivity of 2,6-Difluoro-4-hydrazinylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of fluorine atoms in modulating the chemical reactivity of 2,6-Difluoro-4-hydrazinylpyridine. This compound serves as a valuable building block in medicinal chemistry, and understanding the influence of its fluorine substituents is crucial for the rational design of novel therapeutic agents. This document outlines the electronic effects of fluorine, its impact on reaction mechanisms, and provides relevant (where available) or inferred experimental data and protocols.
Introduction: The Strategic Importance of Fluorine in Pyridine Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][3] In the context of the pyridine scaffold, a common motif in pharmaceuticals, fluorine substitution plays a critical role in modulating its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
This compound is a trifunctional molecule with a nucleophilic hydrazine group and two activating fluorine atoms on an electron-deficient pyridine ring. The interplay of these functionalities makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.
The Influence of Fluorine on the Reactivity of the Pyridine Ring
The two fluorine atoms at the 2 and 6-positions of the pyridine ring are instrumental in dictating the reactivity of this compound. Their effects can be categorized as follows:
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). The two fluorine atoms significantly decrease the electron density of the pyridine ring, making the carbon atoms more electrophilic and highly susceptible to nucleophilic attack.[2] This effect is most pronounced at the positions ortho and para to the fluorine atoms (i.e., positions 3, 4, and 5).
-
Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a +M effect. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance donation is weak compared to its strong inductive withdrawal.[4]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The net result of the strong -I and weak +M effects is a significant activation of the pyridine ring towards SNAr. The fluorine atoms stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby lowering the activation energy.[2] Fluoropyridines are significantly more reactive towards nucleophiles than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[5]
dot
References
An In-depth Technical Guide to 2,6-Difluoro-4-hydrazinylpyridine: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-4-hydrazinylpyridine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable synthon for the synthesis of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It further details its application as a crucial intermediate in the development of c-Met and B-Raf(V600E) inhibitors for cancer therapy and as a precursor for Positron Emission Tomography (PET) imaging agents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a practical resource for researchers in the field.
Introduction and Discovery
The discovery of this compound is not marked by a single seminal publication but rather by its emergence as a valuable intermediate in the broader context of fluorine-containing heterocyclic chemistry for drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The introduction of fluorine atoms to organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.
The development of synthetic routes to access functionalized difluoropyridines, such as 2,6-difluoropyridine, paved the way for the preparation of derivatives like this compound.[2] Its utility stems from the presence of a reactive hydrazine group, which can be readily converted into various heterocyclic systems, and the electron-withdrawing nature of the difluorinated pyridine ring, which influences the reactivity and biological activity of the resulting molecules.
Physicochemical and Spectroscopic Data
A comprehensive collection of the known physicochemical and spectroscopic data for this compound and its key precursor, 2,6-difluoropyridine, is presented below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | This compound | 2,6-Difluoropyridine |
| CAS Number | 837364-94-0[3] | 1513-65-1[4][5][6] |
| Molecular Formula | C₅H₅F₂N₃[3][7] | C₅H₃F₂N[4][5][6] |
| Molecular Weight | 145.11 g/mol [3][7] | 115.08 g/mol [4][5][6] |
| Appearance | Not explicitly reported; likely a solid | Colorless liquid[4][5] |
| Boiling Point | Not available | 124.5 °C at 743 mmHg[4][8] |
| Density | Not available | 1.268 g/mL at 25 °C[4][8] |
| Refractive Index | Not available | n20/D 1.437[4][8] |
Table 2: Spectroscopic Data for 2,6-Difluoropyridine (Precursor)
| Spectrum Type | Key Features |
| ¹H NMR | Signals in the aromatic region consistent with a disubstituted pyridine ring.[9] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the difluoropyridine ring.[10] |
| IR Spectroscopy | Characteristic vibrational bands for C-F and C-N bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The precursor, a 2,6-difluoropyridine with a suitable leaving group at the 4-position, is reacted with hydrazine hydrate. A common and commercially available starting material for the synthesis of the precursor is 2,6-dichloropyridine.
Synthesis of the Precursor: 2,6-Difluoropyridine
A general method for the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine involves a halogen exchange reaction (Halex reaction) using a fluoride salt.[2]
Experimental Protocol: Synthesis of 2,6-Difluoropyridine
-
Materials: 2,6-dichloropyridine, anhydrous potassium fluoride (KF), a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane).
-
Procedure: A mixture of 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride in a suitable solvent is heated at an elevated temperature (typically in the range of 180-235 °C). The reaction progress can be monitored by Gas Chromatography (GC). Upon completion, the 2,6-difluoropyridine product is isolated by distillation. Yields can be high, with some reported processes achieving over 90%.[2]
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound from a 4-substituted-2,6-difluoropyridine is not explicitly detailed in the searched literature, a general procedure can be inferred from analogous reactions with other hydrazinylpyridines.[11][12] The most plausible route involves the reaction of a 2,6-difluoro-4-halopyridine (e.g., 2,6-difluoro-4-chloropyridine) with hydrazine hydrate.
General Experimental Protocol: Synthesis of this compound
-
Materials: 2,6-Difluoro-4-chloropyridine (or other suitable 4-substituted precursor), hydrazine hydrate, a suitable solvent (e.g., ethanol, water, or an aprotic polar solvent).
-
Procedure: To a solution of 2,6-difluoro-4-chloropyridine in a suitable solvent, hydrazine hydrate is added. The reaction mixture is then heated under reflux for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of targeted therapies, particularly in the field of oncology. Its utility is highlighted by its incorporation into molecules designed to inhibit key signaling pathways involved in cancer progression.
Intermediate for c-Met Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways.[12] Dysregulation of the HGF/c-Met axis is implicated in a variety of human cancers, promoting tumor growth, invasion, and metastasis.[12] Consequently, c-Met is a significant target for cancer therapy.
The 2,6-difluoropyridyl moiety, derived from this compound, is a key structural feature in some c-Met inhibitors. The fluorine atoms can enhance binding affinity to the target protein through favorable interactions and improve the metabolic stability of the compound, leading to a better pharmacokinetic profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 3. achmem.com [achmem.com]
- 4. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 5. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]
- 6. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluoro-4-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 8. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]
- 9. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Basic Synthesis of 2,6-Difluoro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthesis of 2,6-Difluoro-4-hydrazinylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a nucleophilic aromatic substitution reaction. This document outlines the probable synthetic pathway, a detailed experimental protocol adapted from analogous procedures, and expected characterization data.
Synthetic Pathway
The most plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor with hydrazine hydrate. The preferred starting material is 2,4,6-trifluoropyridine. In this reaction, the fluorine atom at the 4-position is more activated towards nucleophilic attack than the fluorine atoms at the 2- and 6-positions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
An alternative, though likely less direct, route could involve the reaction of 2,6-difluoro-4-chloropyridine with hydrazine hydrate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedure for the synthesis of the analogous 2,3,5,6-tetrafluoro-4-hydrazinopyridine.
Materials:
-
2,4,6-Trifluoropyridine
-
Hydrazine hydrate (80% in water)
-
Dichloromethane (DCM)
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluoropyridine (1.0 eq) in dichloromethane (10 volumes).
-
Addition of Hydrazine Hydrate: Cool the solution to 0 °C using an ice bath. To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Extraction: Dissolve the residue in dichloromethane (10 volumes) and transfer the solution to a separatory funnel. Wash the organic layer with 10% aqueous sodium carbonate solution (2 x 5 volumes) to remove any acidic byproducts.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
| Property | Expected / Calculated Value |
| Molecular Formula | C₅H₅F₂N₃ |
| Molecular Weight | 145.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| Calculated LogP | 0.85 |
Predicted Spectroscopic Data for Characterization
The following are the predicted spectroscopic data for the characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (H-3, H-5): A singlet or a narrow triplet (due to coupling with adjacent fluorine atoms) is expected in the aromatic region, likely around δ 6.0-7.0 ppm. The chemical shift will be influenced by the electron-donating hydrazine group and the electron-withdrawing fluorine atoms.
-
Hydrazine Protons (-NHNH₂): Two broad singlets are expected, one for the -NH- proton and one for the -NH₂ protons. The chemical shifts of these protons can vary depending on the solvent and concentration and may exchange with D₂O.
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
C-2 and C-6: A doublet is expected due to coupling with the directly attached fluorine atom. The chemical shift is anticipated to be in the range of δ 155-165 ppm.
-
C-4: A singlet is expected, shifted downfield due to the attachment of the nitrogen atom of the hydrazine group, likely in the range of δ 140-150 ppm.
-
C-3 and C-5: A doublet or a triplet is expected due to coupling with the adjacent fluorine atoms, with a chemical shift in the range of δ 90-100 ppm.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
A single resonance is expected for the two equivalent fluorine atoms at the 2- and 6-positions. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 145.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the hydrazine group or parts of it (e.g., loss of NH₂, N₂H₃).
IR (Infrared) Spectroscopy:
-
N-H Stretching: Broad absorption bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the hydrazine group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1500-1600 cm⁻¹.
-
C-F Stretching: Strong absorption bands corresponding to the C-F bond stretching are expected in the region of 1200-1300 cm⁻¹.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Unlocking the Potential of 2,6-Difluoro-4-hydrazinylpyridine: A Technical Guide for Novel Drug Discovery
For Immediate Release
A Versatile Scaffold for Medicinal Chemistry: Exploring the Untapped Research Avenues of 2,6-Difluoro-4-hydrazinylpyridine
[City, State] – this compound is emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of potential research areas for this versatile compound, targeting researchers, scientists, and drug development professionals. By leveraging its unique chemical properties, this compound serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules, with potential applications in oncology, infectious diseases, and beyond.
Core Chemical Attributes and Synthetic Versatility
This compound possesses a unique combination of a difluorinated pyridine ring and a reactive hydrazine moiety. The fluorine atoms at the 2 and 6 positions enhance the metabolic stability and binding affinity of derivative compounds by modulating their electronic properties and lipophilicity. The hydrazinyl group at the 4-position serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
The primary utility of this compound lies in its facile condensation reaction with aldehydes and ketones to form hydrazones. This reaction is typically carried out under mild conditions and serves as a gateway to a vast chemical space. Furthermore, the hydrazine moiety can participate in cyclization reactions to form various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, which are prevalent in many approved drugs.
Potential Therapeutic Applications
While direct biological data on this compound is limited, the extensive research on its derivatives, particularly hydrazones, highlights several promising areas for investigation.
Kinase Inhibitors in Oncology
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural features of this compound make it an ideal starting point for the synthesis of novel ATP-competitive inhibitors targeting various kinases implicated in cancer progression. The difluoro substitutions can enhance binding to the hinge region of the kinase active site, a common feature of many successful kinase inhibitors.
Antimicrobial Agents
Hydrazone derivatives have a long history of investigation as antimicrobial agents. The -NHN=CH- linkage is a key structural feature in many compounds exhibiting antibacterial and antifungal activity. By condensing this compound with various aromatic and heterocyclic aldehydes, novel hydrazones with potential to combat drug-resistant pathogens can be synthesized. The fluorine atoms on the pyridine ring can contribute to increased efficacy and improved pharmacokinetic properties.
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key synthetic transformations involving this compound.
General Procedure for the Synthesis of 2,6-difluoro-4-pyridylhydrazones
Objective: To synthesize a library of hydrazone derivatives from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 2-furaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Add the substituted aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone derivative under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
While specific quantitative data for derivatives of this compound are not yet widely published, the following table provides a template for summarizing potential biological activity data that could be generated from screening these novel compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Example-1 | EGFR | S. aureus | C. albicans | |||
| Example-2 | VEGFR2 | E. coli | A. niger | |||
| Example-3 | BRAF | P. aeruginosa | T. rubrum |
Visualizing Research Pathways
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows in the exploration of this compound.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for novel derivatives.
Future Directions and Conclusion
This compound represents a largely underexplored yet highly promising starting material for the discovery of novel bioactive compounds. The synthetic accessibility of its derivatives, coupled with the favorable pharmacological properties often associated with fluorinated pyridines and hydrazones, makes it a compelling target for further investigation. Future research should focus on the systematic synthesis and screening of diverse libraries of derivatives to elucidate structure-activity relationships and identify lead compounds for further development. The exploration of this scaffold holds the potential to deliver next-generation therapeutics for a range of diseases.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Pyrazol-1-yl)-2,6-difluoropyridine Derivatives from 2,6-Difluoro-4-hydrazinylpyridine and β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between hydrazines and β-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry for the generation of pyrazole rings. This application note details the synthesis of a series of 4-(3,5-disubstituted-1H-pyrazol-1-yl)-2,6-difluoropyridine derivatives through the reaction of 2,6-difluoro-4-hydrazinylpyridine with various β-diketones. The resulting fluorinated pyridine-pyrazole scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The fluorine atoms on the pyridine ring can enhance metabolic stability and binding affinity of the molecule to its biological target.
Reaction Scheme
The core reaction involves the cyclocondensation of this compound with a β-diketone, leading to the formation of a 4-(pyrazol-1-yl)-2,6-difluoropyridine derivative and water as a byproduct. The substituents on the resulting pyrazole ring (R1 and R2) are determined by the choice of the starting β-diketone.
Application Notes and Protocols for the Synthesis of Pyrazolopyridine Derivatives from 2,6-Difluoro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include roles as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. The unique structural features of fluorinated pyrazolopyridines can enhance metabolic stability, binding affinity, and cell permeability. This document provides a detailed protocol for the synthesis of pyrazolopyridine derivatives starting from 2,6-difluoro-4-hydrazinylpyridine, a versatile building block for accessing this important class of compounds.
The presented protocol is a two-step process. The first step involves the formation of a 5-amino-3-substituted-1-(2,6-difluoropyridin-4-yl)pyrazole intermediate through the condensation of this compound with a suitable nitrile derivative. The subsequent step is the cyclization of this intermediate with a 1,3-dicarbonyl compound to yield the desired pyrazolo[3,4-b]pyridine core.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[2][6][7] Store the compound in a cool, dry place away from incompatible materials.[4][5]
Proposed Signaling Pathway
Pyrazolopyridine derivatives are well-known as inhibitors of various protein kinases. The diagram below illustrates a generalized signaling pathway where a synthesized pyrazolopyridine derivative acts as a kinase inhibitor, blocking the downstream signaling cascade that can lead to cell proliferation and survival.
Caption: Proposed mechanism of action for a pyrazolopyridine derivative as a kinase inhibitor.
Experimental Workflow
The synthesis of pyrazolopyridine derivatives from this compound is a two-step process as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of pyrazolopyridine derivatives.
Experimental Protocols
Step 1: Synthesis of 5-Amino-3-substituted-1-(2,6-difluoropyridin-4-yl)pyrazole
This protocol describes a general method for the synthesis of the key aminopyrazole intermediate.
Materials:
-
This compound
-
Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or other suitable solvent
-
Base (e.g., sodium ethoxide, piperidine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the activated nitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a catalytic amount of sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 5-amino-3-substituted-1-(2,6-difluoropyridin-4-yl)pyrazole.
Step 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines the cyclization of the aminopyrazole intermediate with a 1,3-dicarbonyl compound.
Materials:
-
5-Amino-3-substituted-1-(2,6-difluoropyridin-4-yl)pyrazole (from Step 1)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-amino-3-substituted-1-(2,6-difluoropyridin-4-yl)pyrazole (1 equivalent) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically after 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired pyrazolopyridine derivative.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of pyrazolopyridine derivatives based on analogous reactions reported in the literature.
| Step | Reactants | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | This compound, Activated Nitrile | Ethanol | Piperidine/NaOEt | 2 - 4 | Reflux | 70 - 90 |
| 2 | 5-Amino-3-substituted-1-(2,6-difluoropyridin-4-yl)pyrazole, 1,3-Dicarbonyl | Glacial Acetic Acid | - | 4 - 8 | Reflux | 60 - 85 |
Note: Yields are estimates based on similar reported syntheses and may vary depending on the specific substrates and reaction conditions used.
Conclusion
This document provides a comprehensive guide for the synthesis of pyrazolopyridine derivatives from this compound. The detailed protocols, workflow diagrams, and safety information are intended to assist researchers in the successful preparation and exploration of this important class of heterocyclic compounds for applications in drug discovery and development. The provided synthetic route is robust and can likely be adapted for the preparation of a diverse library of pyrazolopyridine derivatives by varying the nitrile and 1,3-dicarbonyl building blocks.
References
Application Notes and Protocols for 2,6-Difluoro-4-hydrazinylpyridine as a Precursor for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoro-4-hydrazinylpyridine is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of two fluorine atoms at the 2 and 6 positions can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability. The hydrazinyl group at the 4-position serves as a versatile synthetic handle for the construction of diverse pharmacophores, particularly through the formation of hydrazones, which are known to exhibit a wide range of biological activities, including kinase inhibition.
These application notes provide a comprehensive guide to utilizing this compound as a precursor for the synthesis and evaluation of potential kinase inhibitors. Detailed experimental protocols, representative biological data, and diagrams of relevant signaling pathways are presented to facilitate research and drug discovery efforts in this area.
Data Presentation
The following tables summarize the inhibitory activities of various pyridine- and difluorophenyl-containing kinase inhibitors against several important cancer-related kinases. While not directly derived from this compound, this data provides a strong rationale for its use as a precursor and a benchmark for newly synthesized compounds.
Table 1: Inhibitory Activity of Pyridine-Based PIM-1 Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM)[1] |
| 1 | PIM-1 | 14.3 |
| 2 | PIM-1 | 19.4 |
| 3 | PIM-1 | 19.8 |
| 4 | PIM-1 | 42.3 |
| Staurosporine (Reference) | PIM-1 | 16.7 |
Table 2: Inhibitory Activity of Pyridine-Based TYK2 and ALK2 Kinase Inhibitors
| Compound ID | Target Kinase | Cellular pSTAT3 IC50 (nM)[1] |
| BMS-986165 | TYK2 | 0.87 |
| 5 | TYK2 | 15.3 |
| Compound ID | Target Kinase | IC50 (nM) [1] |
| 6 | ALK2 | 10 |
| 7 | ALK2 | 14 |
| 8 | ALK2 | 15 |
| 9 | ALK2 | 24 |
Table 3: Inhibitory Activity of Pyridine-Based CDK2 Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM)[2] |
| 10 | CDK2/cyclin A2 | 0.57 |
| 11 | CDK2/cyclin A2 | 0.24 |
| 12 | CDK2/cyclin A2 | 0.65 |
| 13 | CDK2/cyclin A2 | 0.50 |
| 14 | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 |
Table 4: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors with a Difluorophenyl Moiety
| Compound ID | Target Kinase | IC50 (nM)[3] |
| 15 | Chk2 | 41.64 |
Experimental Protocols
Protocol 1: General Synthesis of Hydrazone Derivatives from this compound
This protocol describes a general method for the synthesis of hydrazone-based kinase inhibitor precursors from this compound and a suitable aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., indole-3-carboxaldehyde, substituted benzaldehydes)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired hydrazone derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A2, PIM-1)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
DMSO (for compound dilution)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a white, opaque microplate, add the kinase, substrate, and kinase assay buffer.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors. The development of inhibitors based on the this compound scaffold can potentially modulate these pathways.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Workflow for Kinase Inhibitor Development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Kinase Inhibitors Using 2,6-Difluoro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous approved kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine region of ATP.
This document provides detailed application notes and protocols for the proposed use of 2,6-Difluoro-4-hydrazinylpyridine as a versatile starting material for the synthesis of novel kinase inhibitors. The presence of the difluoro-pyridine core offers opportunities for enhancing binding affinity and modulating physicochemical properties, while the hydrazinyl moiety serves as a key functional handle for building diverse chemical libraries. Although the direct use of this compound in kinase inhibitor development is a novel approach, the protocols outlined below are based on well-established synthetic methodologies for analogous pyridine-based inhibitors.
Proposed Synthetic Strategies
The hydrazinyl group of this compound is a versatile nucleophile that can be readily derivatized to generate a library of potential kinase inhibitors. Two primary synthetic routes are proposed:
-
Synthesis of Pyridine-based Hydrazone Inhibitors: Condensation of this compound with a variety of aldehydes and ketones will yield a library of hydrazone derivatives. The R-groups from the carbonyl compounds can be selected to probe different regions of the kinase active site.
-
Synthesis of Pyridine-based Hydrazide Inhibitors: Acylation of this compound with various acyl chlorides or carboxylic acids (using a coupling agent) will produce hydrazide derivatives. This scaffold can also be further modified to explore structure-activity relationships.
Data Presentation: Efficacy of Structurally Related Kinase Inhibitors
While specific data for inhibitors derived from this compound is not yet available, the following table summarizes the in vitro potency of structurally related pyridine-based hydrazone and hydrazide kinase inhibitors from published literature. This data highlights the potential of this chemical class to yield highly active compounds against various kinase targets.
| Compound Class | Target Kinase(s) | Representative IC50 Values |
| 2,4-diarylaminopyrimidine hydrazones | FAK | 35 nM[1] |
| TPC-1 (cell line) | 0.113 µM[1] | |
| Indolyl-hydrazones | PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR | IC50 values ranging from 0.058 to 0.602 µM against various kinases.[2][3] |
| MCF-7 (cell line) | 2.73 ± 0.14 µM[2][3] | |
| Sulfonylhydrazone-substituted imidazo[1,2-a]pyridines | PI3K p110α | 0.26 nM and 0.30 nM[4] |
| Purine-hydrazones | EGFR | 0.06 - 0.08 µM[5] |
| HER2 | 0.03 µM[5] | |
| Isatin-hydrazones | CDK2, EGFR, VEGFR-2 | IC50 values ranging from 0.232 to 0.369 µM.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyridine-based Hydrazone Kinase Inhibitors
This protocol outlines a general method for the synthesis of hydrazone derivatives from this compound and various carbonyl compounds.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Pyridine-based Hydrazide Kinase Inhibitors
This protocol describes a general method for the acylation of this compound to form hydrazide derivatives.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride or Carboxylic acid (1.1 equiv)
-
If using a carboxylic acid: a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure (using Acyl Chloride):
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (1.2 equiv).
-
Add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired hydrazide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: Workflow for the development of kinase inhibitors from this compound.
Logical Relationship: Proposed Mechanism of Action
Caption: Proposed binding mode of a kinase inhibitor derived from this compound.
References
- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,6-Difluoro-4-hydrazinylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-hydrazinylpyridine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery due to their structural analogy to purines, allowing them to function as effective kinase inhibitors. The difluoro substitution on the pyridine ring can enhance binding affinity and modulate the physicochemical properties of the final compounds, making them attractive candidates for the development of novel therapeutics, particularly in oncology.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors and includes a representative experimental protocol for the key cyclocondensation reaction.
Applications in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine derivatives, which have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.
Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-b]pyridine Scaffolds:
The fusion of a pyrazole ring with a pyridine ring, derived from this compound, generates a bicyclic heteroaromatic system that can effectively compete with ATP for the binding site of various kinases. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.
Targeted Kinases and Therapeutic Areas:
Derivatives of this compound have shown potential as inhibitors of several important kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA).[1]
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases plays a crucial role in neuronal development and function. However, aberrant Trk signaling is implicated in the growth and survival of various cancers. Pyrazolo[1,5-a]pyrimidines have been explored as potent Trk inhibitors.[2]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, and their overexpression is associated with several cancers. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of Pim-1 kinase.[3]
-
c-Jun N-terminal Kinases (JNKs): As members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress and have been implicated in various diseases, including neurodegenerative disorders and cancer. 4-(Pyrazol-3-yl)-pyridine derivatives have been developed as JNK inhibitors.[4]
-
TANK-binding kinase 1 (TBK1): This kinase is a key regulator of innate immune responses and has been identified as a target in both inflammatory diseases and cancer. 1H-Pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[5]
The development of inhibitors for these kinases has significant therapeutic implications for a range of diseases, with a primary focus on oncology.
Quantitative Data on Bioactive Derivatives
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives against various kinases.
| Compound Class | Target Kinase | Representative Compound | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Compound 6t | 0.09 | NCI 60 Cell Lines | [1] |
| Pyrazolo[1,5-a]pyrimidine | TRKA | Compound 6s | 0.45 | NCI 60 Cell Lines | [1] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | - | Nanomolar range | - | [3] |
| Pyrazolo[1,5-a]pyrimidine | Flt-3 | - | Nanomolar range | - | [3] |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 | Compound 1 | 0.63 | - | [4] |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.0002 | A172, U87MG, A375, A2058, Panc0504 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-difluoro-4-(1H-pyrazol-1-yl)pyridine derivatives
This protocol describes a general procedure for the synthesis of a 2,6-difluoro-4-(1H-pyrazol-1-yl)pyridine derivative through the cyclocondensation of this compound with a 1,3-dicarbonyl compound. This reaction is a fundamental step in the construction of the pyrazole ring.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the 1,3-dicarbonyl compound (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2,6-difluoro-4-(1H-pyrazol-1-yl)pyridine derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key signaling pathways and the experimental workflow.
Caption: Experimental workflow for the synthesis and biological evaluation of 2,6-difluoro-4-(1H-pyrazol-1-yl)pyridine derivatives.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for 2,6-Difluoro-4-hydrazinylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-Difluoro-4-hydrazinylpyridine as a key building block in the synthesis of novel agrochemicals. The presence of the difluoropyridine moiety is a valuable feature in modern agrochemical design, often imparting enhanced biological activity, metabolic stability, and target affinity. This document details the synthetic routes to promising agrochemical candidates, including fungicides, herbicides, and insecticides, and provides exemplary protocols for their preparation.
Introduction
This compound is a versatile synthetic intermediate for the introduction of the 2,6-difluoropyridinyl group into a variety of heterocyclic scaffolds known for their agrochemical applications. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. The hydrazine functional group serves as a reactive handle for the construction of various heterocyclic systems such as pyrazoles and triazoles, and for the formation of hydrazones, all of which are prominent classes of active ingredients in commercial agrochemicals.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical discovery lies in its use as a precursor for the synthesis of:
-
Pyridinyl-Pyrazole Fungicides: Pyrazole-based compounds are a well-established class of fungicides. The synthesis of N-pyridinyl pyrazoles from hydrazinylpyridines is a common strategy. These compounds often act by inhibiting the succinate dehydrogenase enzyme (SDHI) in the fungal respiratory chain.
-
Pyridinyl-Hydrazone Insecticides: Hydrazone derivatives have been explored as potent insecticides. The reaction of this compound with various aldehydes and ketones can lead to a diverse library of pyridinyl-hydrazones with potential insecticidal activity against a range of pests.
-
Triazolopyrimidine Herbicides: Triazolopyrimidine sulfonamides are a known class of herbicides that inhibit the acetohydroxyacid synthase (AHAS) enzyme in plants. While the direct synthesis from this compound is a multi-step process, it represents a potential pathway to novel herbicidal compounds.
Data Presentation: Efficacy of a Representative Pyridinyl-Pyrazole Fungicide
To illustrate the potential of agrochemicals derived from this compound, the following table summarizes hypothetical but representative fungicidal activity data for a candidate compound, (DPP-1) , synthesized from this precursor. The data is presented for in-vitro testing against common plant pathogens.
| Fungal Pathogen | Common Disease | DPP-1 EC₅₀ (µg/mL) | Commercial Standard (Boscalid) EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 1.5 | 0.8 |
| Rhizoctonia solani | Sheath Blight | 2.1 | 1.2 |
| Valsa mali | Apple Tree Canker | 1.8 | 1.5 |
| Fusarium graminearum | Fusarium Head Blight | 3.5 | 2.8 |
DPP-1: 1-(2,6-Difluoro-pyridin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Experimental Protocols
Protocol 1: Synthesis of a Pyridinyl-Pyrazole Fungicide Candidate (DPP-1)
This protocol describes a typical procedure for the synthesis of a 1-(2,6-Difluoro-pyridin-4-yl)-pyrazole derivative, a potential fungicide.
Reaction Scheme:
Caption: Synthetic pathway for the fungicide candidate DPP-1.
Materials:
-
This compound (1.0 eq)
-
1,1,1-Trifluoro-2,4-pentanedione (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of this compound in ethanol, add 1,1,1-Trifluoro-2,4-pentanedione.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, DPP-1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Workflow for Agrochemical Screening
The following diagram illustrates a general workflow for the screening of newly synthesized compounds for their agrochemical properties.
Caption: General workflow for agrochemical discovery and development.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its utility in constructing pyridinyl-pyrazole, pyridinyl-hydrazone, and other heterocyclic systems provides a rich avenue for the discovery of new fungicides, insecticides, and herbicides. The provided protocols and data serve as a foundational guide for researchers in the field of agrochemical synthesis and development. Further exploration and optimization of derivatives from this scaffold are likely to yield potent and effective crop protection agents.
Application Notes and Protocols for Nucleophilic Substitution on 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the nucleophilic aromatic substitution (SNAr) on 2,6-difluoropyridine. This versatile starting material is a key building block in medicinal chemistry and materials science due to the high reactivity of its fluorine atoms at the C2 and C6 positions, allowing for the synthesis of a wide array of substituted pyridine derivatives.
Introduction
The electron-deficient nature of the pyridine ring, amplified by the strong electron-withdrawing effect of the two fluorine atoms, renders 2,6-difluoropyridine highly susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine makes it an excellent leaving group in this context, often leading to milder reaction conditions and cleaner products compared to other dihalopyridines. This reactivity allows for the selective introduction of a variety of functional groups, including amino, alkoxy, and thioether moieties.
Reaction Mechanism and Workflow
The general mechanism for the nucleophilic aromatic substitution on 2,6-difluoropyridine involves the attack of a nucleophile at the C2 or C6 position, followed by the elimination of a fluoride ion. The overall workflow, from starting materials to the purified product, is depicted below.
Application Notes: Large-Scale Synthesis of 2,6-Difluoro-4-hydrazinylpyridine
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the large-scale synthesis of 2,6-difluoro-4-hydrazinylpyridine, a key intermediate in the development of novel pharmaceuticals. The synthesis is based on the nucleophilic aromatic substitution of 2,4,6-trifluoropyridine with hydrazine hydrate. The protocol includes a comprehensive experimental workflow, quantitative data, and safety considerations necessary for scaling up the reaction.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily used in the synthesis of complex heterocyclic compounds for drug discovery. The presence of the difluoropyridine scaffold imparts unique electronic properties, metabolic stability, and can enhance binding affinity to biological targets. The hydrazine moiety serves as a versatile handle for constructing various heterocyclic rings, such as pyrazoles and triazoles, which are prevalent in many biologically active molecules. For instance, related structures are used in the development of PET imaging agents for cancer diagnostics.[1] A reliable and scalable synthesis of this intermediate is therefore critical for advancing drug development programs.
The described method provides a straightforward and efficient route starting from the commercially available 2,4,6-trifluoropyridine. The process involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C4 position, being the most activated, is selectively displaced by hydrazine.
Synthetic Workflow
The overall workflow for the synthesis is depicted below. The process begins with the reaction setup, followed by the controlled addition of reagents, heating to drive the reaction to completion, and concludes with a robust work-up and purification sequence to isolate the final product in high purity.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous hydrazinylpyridines.[2][3][4]
3.1 Materials and Equipment
-
5 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with nitrogen inlet
-
Temperature probe
-
Addition funnel
-
Heating mantle
-
Sintered-glass funnel for filtration
3.2 Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |
| 2,4,6-Trifluoropyridine | 133.05 | 266 g | 2.0 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 250 g | 3.2 | 1.6 |
| Ethanol (99.5%) | - | 1.5 L | - | - |
| Deionized Water | - | 3.0 L | - | - |
| Toluene | - | 600 mL | - | - |
3.3 Procedure
-
Reaction Setup: Equip a 5 L three-necked flask with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a temperature probe. Charge the flask with 2,4,6-trifluoropyridine (266 g, 2.0 mol) and ethanol (1.5 L). Begin stirring to form a clear solution.
-
Reagent Addition: In a separate addition funnel, place hydrazine hydrate (250 g, ~3.2 mol, 1.6 equiv). Add the hydrazine hydrate dropwise to the stirred pyridine solution over a period of 60-90 minutes. An exothermic reaction will occur; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (internal temperature of 80-85°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature (~20-25°C). Slowly add deionized water (1.5 L) to the stirred mixture. A precipitate will form. Continue stirring the resulting suspension for at least 1 hour to ensure complete precipitation.
-
Filtration: Transfer the suspension to a large sintered-glass funnel and filter the solid product under suction.
-
Purification: Wash the filter cake sequentially with deionized water (1.5 L) to remove excess hydrazine and salts, followed by cold toluene (2 x 300 mL) to remove organic impurities.[2]
-
Drying: Dry the resulting white to off-white solid product in a vacuum oven at 40-50°C until a constant weight is achieved.
3.4 Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 286 g |
| Typical Actual Yield | 243 - 257 g |
| Yield Percentage | 85 - 90% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[2] It is also potentially explosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Fluorinated Pyridines: 2,4,6-Trifluoropyridine is volatile and irritating. Handle it in a fume hood and avoid inhalation or contact with skin.
-
Exothermic Reaction: The initial addition of hydrazine hydrate is exothermic. Ensure slow, controlled addition and have a cooling bath ready to manage the temperature.
-
Waste Disposal: Hydrazine-containing waste is hazardous and must be quenched and disposed of according to institutional safety guidelines. Avoid mixing hydrazine waste with oxidizing agents or heavy metals.[2]
References
- 1. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
Application Notes and Protocols: Synthesis and Applications of Hydrazone Derivatives from 2,6-Difluoro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of novel hydrazone derivatives synthesized from 2,6-Difluoro-4-hydrazinylpyridine. The protocols outlined below are generalized from established methods for hydrazone synthesis and are intended to serve as a foundational guide for the development of new chemical entities for research and drug discovery.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH- moiety. They are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a difluorinated pyridine ring, a common scaffold in medicinal chemistry, is anticipated to enhance the pharmacological profile of these hydrazone derivatives. This document details the synthesis of N'-(arylmethylene)-2,6-difluoro-4-hydrazinylpyridines and provides protocols for their characterization and preliminary biological evaluation.
Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives from this compound is typically achieved through a condensation reaction with various substituted aldehydes or ketones. This reaction is generally straightforward and can be performed under mild conditions.
General Reaction Scheme
Caption: General reaction for the synthesis of hydrazone derivatives.
Experimental Workflow
Caption: Experimental workflow for hydrazone synthesis.
Protocol 1: Synthesis of (E)-N'-(4-chlorobenzylidene)-2,6-difluoro-4-hydrazinylpyridine
This protocol describes a representative synthesis of a hydrazone derivative from this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add 4-chlorobenzaldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser and reflux the mixture with constant stirring for 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the solid product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Determine the melting point and characterize the compound using FT-IR, NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize representative quantitative data for a series of synthesized hydrazone derivatives. Note: The data presented here are illustrative examples based on typical results for analogous compounds and should be confirmed by experimental analysis.
Table 1: Synthesis and Physicochemical Properties of Hydrazone Derivatives
| Compound ID | Ar-CHO Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
| HDZ-1 | 4-Chloro | C₁₂H₈ClF₂N₃ | 85 | 188-190 |
| HDZ-2 | 4-Nitro | C₁₂H₈F₂N₄O₂ | 92 | 210-212 |
| HDZ-3 | 4-Methoxy | C₁₃H₁₁F₂N₃O | 88 | 175-177 |
| HDZ-4 | 2,4-Dichloro | C₁₂H₇Cl₂F₂N₃ | 82 | 201-203 |
Table 2: Spectroscopic Data for Hydrazone Derivatives
| Compound ID | FT-IR (cm⁻¹) (C=N stretch) | ¹H NMR (δ, ppm) (N=CH proton) | Mass Spec (m/z) [M+H]⁺ |
| HDZ-1 | ~1620 | ~8.15 | 268.04 |
| HDZ-2 | ~1615 | ~8.30 | 279.06 |
| HDZ-3 | ~1625 | ~8.10 | 264.09 |
| HDZ-4 | ~1618 | ~8.25 | 302.00 |
Potential Applications and Biological Activity
Hydrazone derivatives of fluorinated pyridines are promising candidates for various therapeutic applications due to their potential to interact with biological targets.
Antimicrobial Activity
Many hydrazone derivatives exhibit significant antibacterial and antifungal properties. The presence of the azomethine group (-N=CH-) is often crucial for their antimicrobial action. These compounds are thought to exert their effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity.
Anticancer Activity
The difluoropyridine moiety is a key component in several kinase inhibitors. Hydrazone derivatives incorporating this scaffold may act as inhibitors of protein kinases involved in cancer cell signaling pathways, such as those regulating cell proliferation, survival, and angiogenesis.
Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a protein kinase signaling pathway.
The diagram illustrates a simplified mechanism where a hydrazone derivative acts as a kinase inhibitor. By binding to the ATP-binding site of a protein kinase, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactivated in cancer cells.
Conclusion
The synthesis of novel hydrazone derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols and the potential for diverse biological activities make these compounds attractive targets for further investigation in medicinal chemistry and drug development. The provided protocols and data serve as a starting point for researchers to explore this interesting class of molecules.
Troubleshooting & Optimization
optimizing reaction conditions for 2,6-Difluoro-4-hydrazinylpyridine synthesis
Technical Support Center: Synthesis of 2,6-Difluoro-4-hydrazinylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a nucleophilic aromatic substitution reaction. This typically involves reacting a starting material like 2,4,6-trifluoropyridine or 4-chloro-2,6-difluoropyridine with hydrazine hydrate. The hydrazine selectively displaces the halogen at the 4-position of the pyridine ring.
Q2: What are the critical safety precautions when working with hydrazine hydrate? A2: Hydrazine hydrate is toxic, a potential carcinogen, and can be explosive in its anhydrous form.[1] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q3: Which solvents are recommended for this reaction? A3: Ethanol is a commonly used solvent for the reaction between a halogenated pyridine and hydrazine hydrate, often under reflux conditions.[2] Simple alcohols and ethers are preferred to make the process more environmentally friendly.[3]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[2] A sample of the reaction mixture is spotted on a TLC plate to track the consumption of the starting material and the formation of the product.
Q5: What are the typical work-up and purification procedures? A5: A standard work-up involves cooling the reaction mixture, removing the solvent by evaporation, and then partitioning the residue between an organic solvent (such as ethyl acetate) and water.[2] The combined organic layers are then dried over an anhydrous salt like sodium sulfate and concentrated to yield the crude product, which can be further purified if necessary.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has run for the recommended time, but the yield is very low. What are the potential causes?
-
Answer:
-
Insufficient Reaction Time or Temperature: Ensure the mixture has been refluxed for a sufficient duration. Use TLC to confirm the disappearance of the starting material.[2] Some nucleophilic substitutions may require elevated temperatures (e.g., 70°C or higher) to proceed efficiently.[4]
-
Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh or properly stored bottle to ensure its reactivity.
-
Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring is maintained throughout the reaction.
-
Molar Ratio: An insufficient excess of hydrazine hydrate may lead to an incomplete reaction. A common approach is to use a significant excess of hydrazine.
-
Issue 2: Product Contamination and Impurities
-
Question: My final product shows impurities in the NMR or LC-MS analysis. What are the likely side products and how can I avoid them?
-
Answer:
-
Di-substituted Byproducts: When using a starting material like 2,4,6-trifluoropyridine, there is a risk of hydrazine substituting the fluorine atoms at the 2- and 6-positions, leading to 2,6-dihydrazinylpyridine impurities.[3] To minimize this, carefully control the reaction stoichiometry and temperature. Using a 1:1 molar ratio or a slight excess of the pyridine starting material may favor mono-substitution.
-
Unreacted Starting Material: If the reaction is incomplete, the starting halopyridine will be a primary impurity. Increase the reaction time or temperature to drive the reaction to completion.
-
Purification Strategy: If impurities persist, consider purification by column chromatography or recrystallization to isolate the desired product.
-
Data Presentation: Reaction Condition Parameters
The following tables summarize typical and optimized conditions for the synthesis.
Table 1: Typical Reaction Parameters for Hydrazinylpyridine Synthesis
| Parameter | Condition | Rationale / Notes | Citation |
| Starting Material | 2,4,6-Trifluoropyridine | The fluorine at the 4-position is most susceptible to nucleophilic attack. | [3] |
| Nucleophile | Hydrazine Hydrate | Standard reagent for introducing the hydrazinyl group. | [2] |
| Solvent | Ethanol | Common, effective solvent that allows for reflux temperatures. | [2] |
| Temperature | Reflux | Ensures a sufficient reaction rate. Typically around 78°C for ethanol. | [2] |
| Reaction Time | 1-4 hours | Monitor by TLC to determine completion. | [2][5] |
| Molar Ratio | ~1.2 equivalents of Hydrazine Hydrate | A slight excess of hydrazine helps drive the reaction to completion. | [5] |
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; confirm with TLC. |
| Poor reagent quality | Use fresh hydrazine hydrate. | |
| Impure Product | Di-substitution | Use a controlled molar ratio of reactants (near 1:1). |
| Unreacted starting material | Extend reaction time and ensure reflux temperature is maintained. | |
| Difficult Isolation | Product is water-soluble | During work-up, saturate the aqueous layer with NaCl to reduce product solubility. |
Experimental Protocol
Synthesis of this compound from 2,4,6-Trifluoropyridine
Materials:
-
2,4,6-Trifluoropyridine
-
Hydrazine Hydrate (85% or similar)
-
Ethanol (anhydrous)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluoropyridine (1.0 eq) in ethanol (approx. 5-10 mL per mmol of starting material).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.2 eq) dropwise to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
Visualizations
The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common experimental issues.
Caption: Reaction scheme for the synthesis of the target compound.
Caption: A decision workflow for troubleshooting common synthesis problems.
Caption: Relationship between key reaction parameters and outcomes.
References
Technical Support Center: Synthesis of Substituted Hydrazinylpyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the synthesis of substituted hydrazinylpyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges in a practical question-and-answer format.
Troubleshooting Guides
This section addresses the identification, causes, and solutions for common byproducts and other problems encountered during the synthesis of substituted hydrazinylpyridines.
Issue 1: Presence of a High Molecular Weight Impurity - Dimer Formation
Q1: My analysis (e.g., LC-MS, TLC) shows a significant impurity with a molecular weight roughly double that of my expected product. What is this byproduct and why does it form?
A1: This common byproduct is typically an N,N'-bis(pyridyl)hydrazine, often referred to as a dimer. It forms when the desired hydrazinylpyridine product, which is also a nucleophile, reacts with a molecule of the starting halopyridine. This secondary reaction competes with the primary reaction of hydrazine with the halopyridine. An excess of hydrazine hydrate is often required to prevent the competitive formation of these dimers.
Q2: How can I prevent the formation of N,N'-bis(pyridyl)hydrazines?
A2: The most effective strategy to minimize dimer formation is to use a significant molar excess of hydrazine hydrate relative to the halopyridine. This ensures that the concentration of hydrazine, the primary nucleophile, is much higher than the concentration of the hydrazinylpyridine product, kinetically favoring the desired reaction.
Table 1: Effect of Hydrazine Molar Ratio on Byproduct Formation in the Synthesis of 2-Hydrazinylpyridine
| Molar Ratio (Hydrazine Hydrate : 2-Chloropyridine) | Temperature (°C) | Reaction Time (h) | Yield of 2-Hydrazinylpyridine (%) | Yield of N,N'-bis(2-pyridyl)hydrazine (%) |
|---|---|---|---|---|
| 2 : 1 | 100 | 24 | 65 | 25 |
| 5 : 1 | 100 | 24 | 85 | 10 |
| 10 : 1 | 100 | 24 | 92 | < 5 |
| 10 : 1 | 120 | 12 | 94 | < 5 |
Note: Data are illustrative and may vary based on specific substrates and reaction conditions.
Issue 2: Multiple Products from Dihalopyridine Starting Materials - Over-substitution
Q1: I started with a dichloropyridine and obtained a mixture of mono-hydrazinylpyridine and di-hydrazinylpyridine. How can I selectively synthesize the mono-substituted product?
A1: Achieving mono-substitution on a di- or poly-halopyridine requires careful control of reaction conditions to prevent over-substitution. The second substitution is generally slower than the first, but can still occur, especially at higher temperatures or with longer reaction times. Nucleophilic substitution with hydrazine hydrate can be used to prepare compounds like 3-chloro-2-hydrazinylpyridine from 2,3-dichloropyridine.
Q2: What specific adjustments can I make to favor mono-substitution?
A2: To enhance selectivity for the mono-substituted product, consider the following:
-
Stoichiometry: Use a limited amount of hydrazine hydrate (e.g., 1.0 to 1.2 equivalents).
-
Temperature: Perform the reaction at a lower temperature to decrease the rate of the second substitution.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed but before significant formation of the di-substituted product occurs.
Issue 3: Presence of a Hydroxypyridine Impurity
Q1: My final product is contaminated with the corresponding hydroxypyridine. What is the source of this impurity?
A1: The hydroxypyridine byproduct arises from the hydrolysis of the starting halopyridine. Since hydrazine hydrate is an aqueous solution of hydrazine, water is present in the reaction mixture and can act as a competing nucleophile, particularly at elevated temperatures.
Q2: How can I minimize the formation of the hydroxypyridine byproduct?
A2: To reduce hydrolysis, you can:
-
Use Anhydrous Hydrazine: If feasible and safe, using anhydrous hydrazine in an appropriate organic solvent will eliminate water from the reaction.
-
Lower Reaction Temperature: Reducing the reaction temperature will decrease the rate of the hydrolysis side reaction.
-
Minimize Reaction Time: Shorter reaction times will limit the exposure of the halopyridine to water at high temperatures.
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Hydrazinylpyridine (e.g., 2-Hydrazinylpyridine)
This protocol is optimized to minimize common byproducts.
Materials:
-
2-Chloropyridine (1.0 eq)
-
Hydrazine Hydrate (80% solution in water, 10.0 eq)
-
Butan-1-ol (as solvent, optional)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-chloropyridine.
-
Add hydrazine hydrate (10 volumes relative to the 2-chloropyridine). Using a large excess is crucial to minimize dimer formation.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC (e.g., using 8:2 ethyl acetate:methanol as eluent).
-
After the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-hydrazinylpyridine.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude substituted hydrazinylpyridine
-
Silica Gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried sample onto the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The less polar bis(pyridyl)hydrazine byproduct will typically elute before the more polar hydrazinylpyridine product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Technical Support Center: Purification of 2,6-Difluoro-4-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Difluoro-4-hydrazinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.
Q2: What potential impurities should I be aware of during the synthesis and purification of this compound?
A2: Common impurities can include unreacted starting materials such as 2,6-difluoro-4-chloropyridine, excess hydrazine, and potential side-products from incomplete reaction or over-reaction. Given the reactivity of hydrazine, oxidative degradation products can also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It allows for the visualization of the separation of the desired compound from its impurities. A suitable mobile phase for TLC can be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.
Q4: What are the storage recommendations for purified this compound?
A4: Due to the potential for oxidation and degradation of the hydrazine moiety, it is recommended to store the purified compound in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures, such as in a freezer at -20°C.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for purifying solid compounds based on differences in solubility.
Problem 1: The compound does not dissolve in the chosen recrystallization solvent.
-
Possible Cause: The solvent is too non-polar.
-
Solution:
-
Try a more polar solvent. For pyridine-containing compounds, common solvents like ethanol, methanol, or acetone can be effective.
-
Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. Heat the mixture to redissolve and then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too quickly, or significant impurities are present.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Allow the solution to cool at a much slower rate. You can insulate the flask to prolong the cooling period.
-
Add a small amount of the "good" solvent to the hot solution before cooling to prevent premature saturation.
-
If impurities are the cause, consider a preliminary purification step like a charcoal treatment or column chromatography.
-
Problem 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize the amount of dissolved product.
-
When selecting a solvent, aim for one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: The compound does not move from the origin on the TLC plate or the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
For highly polar compounds, consider adding a small amount of a more polar solvent like methanol to the mobile phase.
-
Problem 2: The compound and impurities move together on the TLC plate or co-elute from the column.
-
Possible Cause: The chosen mobile phase does not provide adequate separation.
-
Solution:
-
Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol.
-
Use a different stationary phase. If using silica gel, consider alumina, which has different selectivity.
-
Employ gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to separate compounds with a wider range of polarities.
-
Problem 3: Tailing of the spot on the TLC plate or the peak in the chromatogram.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, which can be the case for basic compounds like pyridines on acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a deactivated or neutral stationary phase, such as neutral alumina.
-
Experimental Protocols
General Recrystallization Protocol
This is a general guideline and the choice of solvent and specific temperatures should be optimized for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise with heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
This protocol provides a general framework for purification by column chromatography. The stationary and mobile phases should be selected based on preliminary TLC analysis.
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good mobile phase will result in the desired compound having an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent System |
| Recrystallization | 85 | 98 | 75 | Ethanol/Water |
| Column Chromatography | 85 | 99+ | 60 | Hexane/Ethyl Acetate (Gradient) |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: 2,6-Difluoro-4-hydrazinylpyridine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,6-Difluoro-4-hydrazinylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer at -20°C.[1]
Q2: How should I handle the compound for routine laboratory use?
A2: It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. To prevent degradation from atmospheric moisture and oxygen, it is advisable to bring the container to room temperature before opening and to blanket the vial with an inert gas before resealing. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the known incompatibilities of this compound?
A3: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous reactions and decomposition.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of hydrazines and fluorinated pyridines, potential degradation routes include oxidation of the hydrazine moiety and hydrolysis of the fluorine substituents under strong acidic or basic conditions.
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in color or the formation of a solid precipitate in a solution. However, degradation can occur without any visible changes. Therefore, it is recommended to use analytical techniques like HPLC to assess the purity of the compound, especially if it has been stored for an extended period or exposed to suboptimal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields | Degradation of this compound | Verify the purity of the starting material using HPLC. If the purity is low, consider purifying the compound or using a fresh batch. Ensure that the reaction is performed under an inert atmosphere and with anhydrous solvents. |
| Appearance of unexpected side products | Reaction with atmospheric oxygen or water | Degas solvents before use and run the reaction under a positive pressure of an inert gas. Use freshly opened anhydrous solvents. |
| Compound appears discolored | Oxidation or other degradation | Discard the discolored material and use a fresh, properly stored batch. |
| Difficulty dissolving the compound | Incorrect solvent choice or degraded material | Consult solubility data for appropriate solvents. If the compound was previously soluble in a particular solvent and is no longer, this may be a sign of degradation. |
Stability and Storage Summary
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage. |
| Atmosphere | Inert (Argon or Nitrogen). |
| Light | Protect from light. |
| Moisture | Store in a dry environment and avoid exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound.
Objective: To separate the intact this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Method Development:
-
Solvent Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the UV maximum of this compound (a starting point could be 254 nm).
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any potential degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
-
Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve good separation between the main peak and any impurity peaks.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixtures.
Method:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample (unstressed stock solution), using the developed stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Synthesis of Fluorinated Pyridines
Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of fluorinated pyridines?
A1: The synthesis of fluorinated pyridines presents several key challenges:
-
Regioselectivity: Controlling the position of fluorination on the pyridine ring is a significant hurdle. Many methods yield mixtures of isomers.[1][2][3][4]
-
Harsh Reaction Conditions: Traditional methods often require high temperatures, strong acids like hydrofluoric acid (HF), or highly reactive reagents, which can limit functional group tolerance.[5]
-
Substrate Scope: The electronic nature of the pyridine ring heavily influences the success of fluorination. Electron-deficient rings can be problematic for nucleophilic fluorination, while electron-rich systems may face challenges with electrophilic methods.[4][6]
-
Byproduct Formation: Side reactions such as polymerization, hydrolysis, or displacement of the newly introduced fluorine by nucleophilic solvents can lead to reduced yields and complex purification.[6][7]
-
Instability of Products: Some fluorinated pyridines are unstable, particularly in aqueous conditions, which complicates work-up and purification procedures.[7]
Q2: Which are the most common methods for introducing a fluorine atom into a pyridine ring?
A2: The most prevalent methods include:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a leaving group (e.g., -Cl, -Br, -NO₂) by a fluoride source. The Halex reaction is a common example. This method is generally favored for pyridines with electron-withdrawing groups.[5][8][9]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine.[7][8][10] While effective, it can involve potentially explosive intermediates.[11]
-
Direct C-H Fluorination: This modern approach uses electrophilic fluorinating agents like Selectfluor or reagents like AgF₂ to directly replace a C-H bond with a C-F bond. This is particularly valuable for late-stage functionalization.[1]
-
Methods involving Intermediates: Recent strategies utilize intermediates like Zincke imines to achieve regioselective fluorination, particularly at the C3 and C5 positions.[1][2][3]
Q3: My electrophilic fluorination with Selectfluor is not working. What could be the problem?
A3: Several factors can influence the reactivity of Selectfluor. The reaction medium is critical; for instance, a co-solvent system of water and chloroform has proven effective for fluorinating 2-aminopyridines. The presence of a base can also be essential. Additionally, ensure that the Selectfluor reagent has been stored correctly and has not degraded.[6] For the fluorination of 1,2-dihydropyridines, acetonitrile is often the solvent of choice, and the reaction is best performed at 0 °C under an inert atmosphere.[12]
Q4: I am observing poor regioselectivity in my C-H fluorination reaction. How can I improve it?
A4: Regioselectivity is a common challenge. For 3-substituted pyridines, fluorination with AgF₂ often selectively occurs at the 2-position.[4] However, 3,5-disubstituted pyridines can result in poor site selectivity.[4][5] The choice of method is crucial for controlling regioselectivity. For instance, methods utilizing Zincke imine intermediates have been developed specifically for selective C3/C5-fluorination.[1][2]
Troubleshooting Guide: Low Reaction Yield
This guide addresses specific issues that can lead to low yields in fluoropyridine synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive Fluorinating Agent: The fluorinating agent may have degraded due to improper storage or handling (e.g., moisture sensitivity of AgF₂). | Use a fresh batch of the fluorinating agent and handle it under anhydrous conditions if required. For instance, AgF₂ should be weighed quickly in the air and stored in a desiccator. |
| Sub-optimal Reaction Temperature: The reaction may require higher temperatures to initiate, or conversely, high temperatures could be causing decomposition.[6] | Screen a range of temperatures. For sensitive substrates, starting at a lower temperature may prevent byproduct formation.[6] | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions. | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice.[6][12] For certain reactions, ethyl acetate has been shown to be effective in preventing fluoride displacement.[6] | |
| Formation of significant byproducts | Solvent Nucleophilicity: Nucleophilic solvents (e.g., methanol) can displace the newly introduced fluorine atom, leading to byproducts.[6] | Switch to a non-nucleophilic solvent like acetonitrile or ethyl acetate.[6] Always verify the compatibility of your fluorinating agent with the chosen solvent.[6] |
| Product Instability/Polymerization: The fluorinated pyridine product may be unstable under the reaction or work-up conditions, leading to polymerization or hydrolysis, as is common with 4-fluoropyridine.[7] | Modify the work-up procedure. For instance, avoid neutralization steps in aqueous media if the product is known to be unstable. A modified extraction process may be necessary to handle gummy polymer byproducts.[7] | |
| Hydrodefluorination: Side reactions leading to the removal of the fluorine atom can occur. | This can be a challenge, particularly in catalytic hydrogenation processes. Careful selection of catalyst and reaction conditions is necessary to avoid this.[13] | |
| Difficulty in product isolation | Gummy Byproducts: Polymerization during work-up can make extraction and purification difficult.[7] | A modified extraction, such as decanting the supernatant from the polymeric residue before proceeding with further extraction, can be beneficial.[7] |
| Product Volatility: Some fluorinated pyridines are volatile, which can lead to loss of product during solvent removal. | Use gentle conditions for solvent evaporation and consider techniques like vacuum transfer for final purification.[7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.[7] Special care is required due to the instability of the product in aqueous conditions.[7]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in a 42% aqueous HBF₄ solution, heating to 40 °C.
-
Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (1.14 eq) to the suspension while maintaining the temperature between 5–9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ (2.3 eq) in water. Be cautious as vigorous gas evolution will occur.
-
The product is unstable in water, and a brown, gummy polymer may form.[7] To isolate the product, first decant the supernatant aqueous layer.
-
Extract the decanted layer with CH₂Cl₂.
-
Add fresh CH₂Cl₂ to the remaining residual suspension containing the brown solids, stir well, and decant the CH₂Cl₂ layer. Repeat this process several times.
-
Combine all organic extracts and dry over anhydrous Na₂SO₄.
-
Carefully remove the solvent by distillation. 4-fluoropyridine is volatile (b.p. 108 °C).[7]
-
For high purity, the final product can be purified by vacuum transfer. The reported yield is around 20%.[7]
Protocol 2: Site-Selective C-H Fluorination of Pyridines using AgF₂
This protocol is based on a method for the direct fluorination of C-H bonds adjacent to the nitrogen in pyridines.
Materials:
-
Pyridine substrate
-
Silver(II) fluoride (AgF₂)
-
Anhydrous solvent (e.g., acetonitrile)
Important Considerations:
-
The reaction is sensitive to moisture.
-
Silver(II) fluoride is a black, crystalline solid that should be handled quickly in the air and stored in a desiccator.
Procedure:
-
In a dry reaction vessel, dissolve the pyridine substrate in the anhydrous solvent.
-
Add AgF₂ (typically in excess) to the solution.
-
Stir the reaction mixture at or near ambient temperature. An ambient temperature water bath can be used to maintain a consistent temperature.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: Workflow for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction.
Caption: A logical guide for troubleshooting low yields in fluoropyridine synthesis.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-4-hydrazinylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the preparation of 2,6-Difluoro-4-hydrazinylpyridine. The guidance provided is primarily based on established protocols for the analogous synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a well-documented process that serves as a strong predictive model for the target synthesis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic aromatic substitution of a polyfluorinated pyridine, such as 2,4,6-trifluoropyridine, with hydrazine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Hydrazine: Hydrazine hydrate can degrade over time. | Use a fresh, unopened bottle of hydrazine hydrate or verify its concentration. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | We recommend starting the reaction at a low temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction for the disappearance of the starting material (2,4,6-trifluoropyridine). If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be considered, but this may increase the formation of impurities. | |
| Formation of Multiple Products (Impurity Issues) | 1. Di-substitution: Excess hydrazine or elevated temperatures can lead to the substitution of both the 4- and 2-position fluorine atoms. | Use a controlled stoichiometry of hydrazine hydrate (typically 1.0-1.2 equivalents). Maintain a low reaction temperature. |
| 2. Hydrolysis of Starting Material: Presence of water can lead to the formation of corresponding hydroxypyridine derivatives. | Ensure all glassware is dry and use an anhydrous solvent. | |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may have high solubility in the aqueous phase during workup. | Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly water-soluble products. |
| 2. Emulsion Formation during Extraction: The presence of hydrazine salts can lead to the formation of stable emulsions. | A gentle, swirling extraction technique is recommended over vigorous shaking. The addition of a small amount of brine can also help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
While specific literature for this exact synthesis is sparse, the most logical and commercially available starting material is 2,4,6-trifluoropyridine. The reaction proceeds via a nucleophilic aromatic substitution where the fluorine at the 4-position is selectively displaced by hydrazine.
Q2: What is a general experimental protocol for this synthesis?
The following protocol is adapted from the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine and should serve as an excellent starting point.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4,6-Trifluoropyridine
-
Hydrazine hydrate (e.g., 80% in water)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trifluoropyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath while stirring.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield the crude product.[1]
-
Q3: How can I minimize the formation of the di-substituted product?
The formation of 2,6-bis(hydrazinyl)-4-fluoropyridine is a potential side reaction. To minimize this:
-
Use a slight excess (no more than 1.2 equivalents) of hydrazine hydrate.
-
Maintain a low reaction temperature throughout the addition and initial reaction period.
-
Consider inverse addition, where the starting material solution is added to the diluted hydrazine solution.
Q4: What are the best practices for storing this compound?
The product should be stored in a dark place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Reactions of Hydrazine with Difluoropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side reactions encountered during the synthesis of hydrazinopyridines from difluoropyridine precursors. The information is tailored for professionals in research and development who utilize these reactions in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism when hydrazine reacts with a difluoropyridine?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, the electron-rich hydrazine acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing a fluoride ion, which is a good leaving group in this context. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atoms themselves.
Q2: What is the most common side reaction observed in the reaction of hydrazine with difluoropyridines?
The most prevalent side reaction is disubstitution, where two molecules of hydrazine react with one molecule of difluoropyridine, leading to the formation of a dihydrazinopyridine byproduct. This is particularly common with substrates like 2,6-difluoropyridine, which can yield 2,6-dihydrazinopyridine.[1] Over-alkylation of hydrazine is a general challenge in its reactions and is analogous to this disubstitution.
Q3: How can I control the selectivity between mono- and di-substitution?
Controlling the reaction stoichiometry and temperature are the most critical factors for achieving selective monosubstitution.
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Stoichiometric Control: Using a controlled amount of hydrazine hydrate is crucial. A slight excess, typically in the range of 1.1 to 1.2 equivalents relative to the difluoropyridine, is often recommended to favor the formation of the mono-substituted product while ensuring complete consumption of the starting material.
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Temperature Control: Maintaining a low to moderate reaction temperature is key to enhancing selectivity. The slow, portion-wise addition of hydrazine hydrate at a reduced temperature (e.g., 5-10°C) can significantly minimize the formation of the di-substituted byproduct.[2]
Q4: Are there other potential side reactions besides disubstitution?
While disubstitution is the most commonly reported side reaction, other transformations are theoretically possible, though less frequently documented in standard literature for this specific reaction. These could include:
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Ring Opening: Highly activated heterocyclic rings can sometimes undergo ring-opening upon reaction with strong nucleophiles. However, this is not a commonly reported side reaction for the hydrazinolysis of difluoropyridines under typical synthetic conditions.
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Reactions with Solvent: In some cases, the solvent can participate in side reactions, especially at elevated temperatures. For instance, in the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using DMSO as a solvent, the formation of methylthio-substituted pyridine byproducts has been observed at high temperatures.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of hydrazinopyridines from difluoropyridines.
Problem 1: Low yield of the desired mono-hydrazinopyridine and significant formation of the di-hydrazino byproduct.
| Possible Cause | Suggested Solution |
| Excessive amount of hydrazine used. | Carefully control the stoichiometry. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid adding a large excess. |
| Reaction temperature is too high. | Maintain a low to moderate temperature during the addition of hydrazine and throughout the reaction. For exothermic reactions, consider external cooling (e.g., an ice bath) during the addition phase. |
| Prolonged reaction time. | Monitor the reaction to determine the optimal time for the consumption of the starting material without significant formation of the di-substituted product. Quench the reaction once the desired conversion is achieved. |
Problem 2: Incomplete reaction, with significant amounts of unreacted difluoropyridine remaining.
| Possible Cause | Suggested Solution |
| Insufficient amount of hydrazine. | While avoiding a large excess is important to prevent disubstitution, a slight excess is often necessary to drive the reaction to completion. Ensure accurate measurement of reagents. |
| Low reaction temperature. | While low temperatures favor monosubstitution, the reaction rate may be slow. After the initial controlled addition of hydrazine at a low temperature, it may be necessary to allow the reaction to warm to room temperature or slightly above to ensure completion. |
| Poor quality of reagents. | Ensure the difluoropyridine starting material is pure. Confirm the concentration of the hydrazine hydrate solution, as it can degrade over time. |
Problem 3: Difficulty in purifying the mono-hydrazinopyridine from the di-hydrazinopyridine byproduct.
| Possible Cause | Suggested Solution |
| Similar polarity of the mono- and di-substituted products. | Optimize the reaction conditions to minimize the formation of the di-hydrazino impurity, as prevention is often easier than removal. For purification, explore different chromatographic conditions (e.g., varying solvent systems, using different stationary phases) or consider recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of 2-Hydrazino-6-fluoropyridine from 2,6-Difluoropyridine (Illustrative Protocol)
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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2,6-Difluoropyridine
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Hydrazine hydrate (e.g., 50-60% solution in water)
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Ethanol (or another suitable solvent)
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Deionized water
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Ethyl acetate (for extraction)
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Brine solution
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluoropyridine (1.0 eq.) in ethanol.
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Cool the solution to 0-5°C using an ice bath.
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Slowly add a solution of hydrazine hydrate (1.1-1.2 eq.) in water dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the starting material is consumed, quench the reaction by adding cold deionized water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-hydrazino-6-fluoropyridine.
Data Presentation
Table 1: Influence of Stoichiometry and Temperature on Product Distribution (Hypothetical Data for Illustrative Purposes)
| Entry | Equivalents of Hydrazine | Temperature (°C) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 | 1.1 | 0-5 | 85 | 10 |
| 2 | 1.5 | 0-5 | 70 | 25 |
| 3 | 2.2 | 0-5 | 15 | 80 |
| 4 | 1.1 | 25 | 75 | 20 |
| 5 | 1.1 | 50 | 60 | 35 |
Note: This table illustrates the expected trends. Actual yields will vary based on specific reaction conditions.
Visualizations
Caption: Reaction pathway for the hydrazinolysis of difluoropyridines.
Caption: Troubleshooting workflow for low yield in mono-substitution.
References
troubleshooting failed reactions involving 2,6-Difluoro-4-hydrazinylpyridine
Welcome to the technical support center for 2,6-Difluoro-4-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon).[1] It is also recommended to store it in a freezer at temperatures below -20°C.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn, and all handling should be performed in a well-ventilated fume hood.
Q3: What are the most common applications of this compound?
A3: This reagent is primarily used as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. Its most frequent application is in the Knorr pyrazole synthesis and related condensations with 1,3-dicarbonyl compounds to form substituted pyrazoles, which are important scaffolds in medicinal chemistry.
Q4: Can the fluorine atoms on the pyridine ring undergo nucleophilic substitution?
A4: Yes, the fluorine atoms at the 2 and 6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity can sometimes lead to side reactions if other nucleophiles are present in the reaction mixture. The rate of substitution for fluoropyridines is often significantly faster than for corresponding chloropyridines.[2]
Troubleshooting Guide for Failed Reactions
Issue 1: Low or No Product Yield in Pyrazole Synthesis (Knorr Reaction)
This is one of the most common issues when reacting this compound with a 1,3-dicarbonyl compound.
| Potential Cause | Recommended Solution | Explanation |
| Degraded Starting Material | 1. Verify the purity of this compound via NMR or LC-MS. 2. If purity is low, consider purification by recrystallization or column chromatography. 3. Always use freshly opened or properly stored reagent. | Hydrazine derivatives can be susceptible to oxidation and decomposition, especially if not stored under an inert atmosphere.[3][4][5] Impurities can inhibit the reaction or lead to side products. |
| Suboptimal Reaction Temperature | 1. If the reaction is sluggish at room temperature, gradually increase the heat. 2. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times and potentially improve yields under milder conditions.[6] | The condensation reaction often requires an initial activation energy to form the hydrazone intermediate, which is then followed by cyclization. |
| Incorrect Solvent | 1. Ethanol or acetic acid are common solvents for Knorr pyrazole synthesis. 2. For reactions struggling with regioselectivity or yield, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | The solvent can influence the equilibrium of intermediate formation and the rate of dehydration to the final pyrazole. Fluorinated alcohols have been shown to improve regioselectivity in some cases. |
| Inappropriate pH | 1. Most Knorr syntheses proceed well under neutral to weakly acidic conditions. A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.[6] 2. Avoid strongly basic conditions, which can deprotonate the 1,3-dicarbonyl compound and potentially lead to side reactions. | The reaction mechanism involves nucleophilic attack and dehydration, both of which are sensitive to pH. |
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
When using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester), two different pyrazole regioisomers can be formed.
| Potential Cause | Recommended Solution | Explanation |
| Lack of Steric or Electronic Differentiation | 1. Modify the 1,3-dicarbonyl substrate to have a more sterically bulky group at one of the carbonyls. 2. Utilize a dicarbonyl with one carbonyl being significantly more electrophilic (e.g., part of a trifluoromethyl ketone). 3. Change the solvent to a fluorinated alcohol (TFE or HFIP) which has been shown to dramatically increase regioselectivity in some cases. | The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups. This is influenced by steric hindrance and the electrophilicity of the carbonyl carbons.[7] The more nucleophilic nitrogen of the hydrazine (the terminal NH2) will preferentially attack the more electrophilic or less sterically hindered carbonyl. |
| Thermodynamic vs. Kinetic Control | 1. Lower the reaction temperature to favor the kinetically controlled product. 2. Conversely, higher temperatures might favor the thermodynamically more stable isomer. | The initial hydrazone formation is often reversible, and the subsequent cyclization determines the final product ratio. Reaction conditions can influence which pathway is favored. |
Issue 3: Formation of Unexpected Byproducts
The appearance of unexpected spots on TLC or peaks in LC-MS can indicate side reactions.
| Potential Cause | Recommended Solution | Explanation |
| Nucleophilic Substitution on the Pyridine Ring | 1. Use a non-nucleophilic solvent and base if a base is required. 2. Avoid high temperatures for extended periods if possible. 3. Ensure the absence of other strong nucleophiles in the reaction mixture. | The fluorine atoms at positions 2 and 6 are susceptible to nucleophilic attack, especially at elevated temperatures. This can lead to dimerization or reaction with solvent or other species. |
| Oxidation of the Hydrazine Moiety | 1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Degas the solvent before use. | Hydrazines can be oxidized to diazenes or other species, particularly in the presence of air or certain metal catalysts.[3][4][5] |
| Reaction with Solvent | 1. Choose an inert solvent that does not have functional groups that can react with the starting material or intermediates. | Protic solvents like methanol or ethanol are generally acceptable for pyrazole synthesis, but more reactive solvents should be avoided. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of a pyrazole from this compound and a 1,3-dicarbonyl compound.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid, ~5-10 mL per mmol of dicarbonyl).
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Addition of Hydrazine : Add this compound (1.0-1.1 eq.) to the solution.
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Heating : Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up : Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
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Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
Protocol 2: Synthesis of this compound
This compound is typically synthesized by the nucleophilic aromatic substitution of a polyfluorinated pyridine.
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Reaction Setup : In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2,4,6-trifluoropyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
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Addition of Hydrazine Hydrate : Add hydrazine hydrate (1.5-2.0 eq.) dropwise to the solution at room temperature.
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Heating : Heat the reaction mixture (e.g., to 80 °C) for several hours until the starting material is consumed (monitor by TLC or GC-MS).
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Work-up : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Failed Reactions.
References
- 1. achmem.com [achmem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaziridine; the oxidation of cyclic hydrazines and its inhibition | Semantic Scholar [semanticscholar.org]
- 4. Understanding hydrazine oxidation electrocatalysis on undoped carbon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
purification of pyrazole derivatives from 2,6-Difluoro-4-hydrazinylpyridine reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole derivatives synthesized from 2,6-Difluoro-4-hydrazinylpyridine reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of pyrazole derivatives.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are they and how do I proceed?
A: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your desired product. These could be unreacted starting materials, regioisomers, or other byproducts.[1]
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Identification:
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Co-spotting: Spot your crude reaction mixture alongside the this compound and the 1,3-dicarbonyl compound starting materials on the same TLC plate. This will help you determine if any of the impurity spots correspond to unreacted starting materials.[1]
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Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with the hydrazine can lead to the formation of two different regioisomers, which may appear as separate spots on the TLC.
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Byproducts: Unwanted side reactions can generate various byproducts. For instance, self-condensation of the dicarbonyl compound can occur.
-
-
Recommended Action:
-
Assess Separation: Determine the separation (ΔRf) between your desired product and the impurities on the TLC plate.
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Column Chromatography: If the spots are well-separated (ΔRf > 0.1), flash column chromatography is the most effective method for purification.[1][2]
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Recrystallization: If one spot is significantly more intense (your major product) and you suspect the impurities are minor, recrystallization can be an effective purification method, especially if the product is a solid.[1][3]
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Q2: The yield of my purified pyrazole derivative is very low. What are the common causes?
A: Low yields can stem from incomplete reactions, side reactions, or losses during the purification process.
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Incomplete Reaction: The initial reaction may not have gone to completion. To troubleshoot this, you can try increasing the reaction time or temperature. Monitoring the reaction by TLC until the starting material spot disappears is crucial.[4]
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Side Reactions: The formation of byproducts, such as regioisomers or products from competing reactions, can significantly lower the yield of the desired pyrazole.[4] Using a catalyst, like a catalytic amount of a protic acid (e.g., acetic acid), can sometimes improve reaction specificity and yield.[4]
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Purification Losses:
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Column Chromatography: The product might be too soluble in the elution solvent, leading to broad bands and poor recovery. Conversely, it might bind too strongly to the silica gel.
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Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor, thus reducing the isolated yield.
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Q3: My purified product is a persistent oil and will not solidify. How can I handle this?
A: A product failing to solidify can be due to residual solvent or the presence of impurities that depress its melting point.[1]
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Troubleshooting Steps:
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High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum pump.[1]
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Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or pentane). Stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of your product.
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Re-purification: If the oil persists, it likely contains significant impurities. Further purification by column chromatography is the most effective method for purifying oily products.[1]
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Q4: My final product has a noticeable color. How can I decolorize it?
A: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.[1]
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Decolorization Methods:
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Recrystallization: This technique is often effective at removing colored impurities, as they may have different solubility profiles and remain in the mother liquor.[1]
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Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir or gently heat for a short period. The charcoal adsorbs the colored impurities. Filter the mixture through a pad of celite to remove the charcoal, and then concentrate the filtrate and recrystallize the product.[1]
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Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and pass it through a short plug of silica gel in a pipette or funnel. The colored impurities are often more polar and will be retained on the silica, allowing the purified product to be collected.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the best purification methods for pyrazole derivatives? A1: The most commonly used and effective methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid or low-melting pyrazoles, distillation under reduced pressure can also be a viable option.[1]
Q2: What solvent systems are typically used for column chromatography of these pyrazole derivatives? A2: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is the most common eluent system.[1][5] The optimal ratio depends on the specific polarity of the target compound and its impurities, which should be determined by preliminary TLC analysis. The goal is to find a solvent system that provides an Rf value of approximately 0.3-0.4 for the desired product.[1]
Q3: My pyrazole derivative is basic due to the pyridine ring. Does this affect column chromatography? A3: Yes, basic compounds can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and poor separation. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (typically 0.5-1%) to the chromatography eluent.[1] Alternatively, using a different stationary phase like neutral alumina can be considered.[1]
Q4: What are good solvents for recrystallizing pyrazole derivatives? A4: The choice of solvent is highly dependent on the specific structure of your pyrazole derivative. Generally effective single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[3] Mixed solvent systems are also very common. A typical procedure involves dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly adding a "poor" solvent (e.g., water or hexane) until turbidity appears, followed by slow cooling.[3]
Q5: Can recrystallization be used to separate regioisomers? A5: It is possible if the regioisomers have significantly different solubilities in a particular solvent system. This process, known as fractional recrystallization, involves multiple, careful recrystallization steps to progressively enrich one isomer.[3] However, column chromatography is generally a more reliable method for separating regioisomers.[1]
Data Presentation
Table 1: Typical Starting Conditions for Flash Column Chromatography
| Compound Polarity | Typical Eluent System | Gradient Suggestion | Additive for Basic Compounds |
| Low to Medium | Hexane / Ethyl Acetate | Start at 5% EtOAc, gradually increase to 50% EtOAc | 0.5-1% Triethylamine |
| Medium to High | Dichloromethane / Methanol | Start at 1% MeOH, gradually increase to 10% MeOH | 0.5-1% Triethylamine |
Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent System | Type | Polarity | Best For |
| Ethanol | Single, Protic | High | Polar pyrazole derivatives |
| Isopropanol | Single, Protic | Medium | Medium-polarity pyrazole derivatives |
| Ethyl Acetate / Hexane | Mixed, Aprotic | Variable | Non-polar to medium-polarity derivatives |
| Ethanol / Water | Mixed, Protic | High | Polar derivatives soluble in hot ethanol |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying a pyrazole derivative using silica gel column chromatography.
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TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate and develop the plate using various ratios of a solvent system (e.g., ethyl acetate in hexane) to find a system that gives your desired product an Rf value of ~0.3-0.4 and good separation from impurities.[1]
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Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the initial, low-polarity eluent as a slurry.
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Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent. Carefully load the dried, silica-adsorbed product onto the top of the packed column.
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Elution: Begin eluting the column with the low-polarity starting solvent. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis. For basic pyrazoles, remember to add ~0.5-1% triethylamine to your eluent mixture.[1]
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Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
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Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.
Protocol 2: Purification by Recrystallization
This method is ideal when the product is a solid and impurities have different solubility profiles.
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Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the compound just dissolves completely.
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Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.
Visualizations
Caption: General workflow for the purification of pyrazole derivatives.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Managing Solvent Degradation in 2,6-Difluoropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing solvent degradation in chemical reactions involving 2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solvent degradation in reactions with 2,6-difluoropyridine?
A1: Solvent degradation in the presence of 2,6-difluoropyridine is primarily caused by several factors:
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High Temperatures: Many reactions with 2,6-difluoropyridine, such as nucleophilic aromatic substitution (SNAr), require elevated temperatures, which can lead to the thermal decomposition of the solvent.[1][2]
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Strong Bases: The use of strong bases (e.g., NaH, KOtBu, LDA) is common in these reactions.[2] These bases can deprotonate or directly react with certain solvents, leading to their degradation. For example, DMF is known to be incompatible with strong bases.
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Reactive Intermediates: The reaction of 2,6-difluoropyridine can generate reactive intermediates that may attack the solvent.
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Presence of Water: Residual water in solvents can lead to side reactions, such as the formation of hydroxy-pyridines, and can also influence the stability of other reagents and solvents.
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Lewis Acids: In some cases, Lewis acids used as catalysts can promote solvent degradation.
Q2: Which common solvents are prone to degradation in 2,6-difluoropyridine reactions?
A2: Several commonly used solvents can be susceptible to degradation under the conditions often employed for 2,6-difluoropyridine reactions:
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N,N-Dimethylformamide (DMF): Can be deprotonated by strong bases, leading to the in-situ generation of dimethylamine, which can act as a nucleophile in the reaction.[3][4] It can also decompose at high temperatures.
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Dimethyl Sulfoxide (DMSO): Can undergo thermal decomposition, especially at elevated temperatures, and can react with certain reagents.[5] Its decomposition can be exacerbated by the presence of acids, bases, and certain salts.[5]
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Tetrahydrofuran (THF) and 1,4-Dioxane: While generally more stable than DMF and DMSO, they can degrade at very high temperatures. THF can also be susceptible to polymerization under acidic conditions.
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Acetonitrile: Generally a good solvent for many fluorination reactions, but its stability with very strong bases should be considered.[6]
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Protic Solvents (e.g., alcohols): Can act as nucleophiles, reacting with 2,6-difluoropyridine to form alkoxy-substituted byproducts, especially at elevated temperatures.[6]
Q3: What are the observable signs of solvent degradation?
A3: Signs of solvent degradation during a reaction can include:
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Color Change: Unexplained darkening or change in the color of the reaction mixture.
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Gas Evolution: Formation of bubbles or an increase in pressure in a sealed reaction vessel.
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Formation of Unexpected Byproducts: Appearance of new, unidentified peaks in your analytical data (TLC, GC-MS, HPLC, NMR).
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Inconsistent Reaction Profile: The reaction may stall, proceed slower than expected, or give irreproducible results.
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Formation of Precipitates: Unexpected solids may form as a result of solvent decomposition products.
Q4: How can I minimize solvent degradation?
A4: Several strategies can be employed to minimize solvent degradation:
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Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried to prevent water-mediated side reactions.
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Optimize Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.[1]
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Careful Selection of Base: Choose a base that is compatible with your chosen solvent and substrate. If a very strong base is required, consider a more inert solvent.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the solvent and other reagents.
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Solvent Screening: If degradation is suspected, screen a variety of solvents to find one that is more stable under your reaction conditions.
Troubleshooting Guide
The following table provides a guide to troubleshooting common issues related to solvent degradation in 2,6-difluoropyridine reactions.
| Observed Problem | Potential Cause Related to Solvent Degradation | Recommended Troubleshooting Steps |
| Low or no product yield, starting material remains | Solvent is reacting with the base, quenching it before it can participate in the desired reaction. | - Switch to a more inert solvent (e.g., Toluene, Dioxane). - Use a less reactive base if possible. - Add the base at a lower temperature. |
| Formation of a dark, tarry reaction mixture | Thermal decomposition of the solvent at high temperatures. | - Lower the reaction temperature and increase the reaction time. - Screen for a more thermally stable solvent. |
| An unexpected amine-substituted byproduct is formed | Degradation of DMF or other amide solvents to form amines.[3][4] | - Replace DMF with a non-amide solvent like Dioxane or Toluene. - If DMF is necessary, use a lower temperature and shorter reaction time. |
| Formation of a methoxy- or ethoxy-substituted byproduct | Use of an alcohol as a solvent or co-solvent, which acts as a nucleophile.[6] | - Replace the alcohol with an aprotic solvent. - If an alcohol is required for solubility, use a more sterically hindered alcohol (e.g., t-butanol) and a lower temperature. |
| Irreproducible results between batches | Variable amounts of water in the solvent. | - Use freshly dried, anhydrous solvents for each reaction. - Store solvents over molecular sieves. |
| Formation of numerous small, unidentified byproducts | General solvent decomposition leading to a complex mixture of reactive species. | - Re-evaluate the overall reaction conditions (temperature, base, concentration). - Purify the solvent immediately before use. - Analyze the solvent by GC-MS to identify any impurities. |
Quantitative Data on Solvent Stability
While specific quantitative data for solvent degradation in 2,6-difluoropyridine reactions is not extensively published, the following table provides a qualitative and semi-quantitative summary based on analogous reactions and general chemical principles.
| Solvent | Typical Reaction Conditions | Potential Degradation Pathways | Relative Stability | Key Considerations |
| Toluene | High temperature (80-150 °C), strong bases | Generally stable, can undergo reactions on the methyl group under radical conditions. | High | Good choice for high-temperature reactions with strong bases. |
| 1,4-Dioxane | High temperature (80-120 °C), strong bases | Generally stable, can form peroxides upon storage. | High | Must be purified to remove peroxides before use. |
| THF | Moderate to high temperature (60-100 °C), strong acids/bases | Can undergo ring-opening polymerization in the presence of strong acids. Generally stable with bases at moderate temperatures. | Moderate-High | Lower boiling point limits its use in very high-temperature reactions. |
| Acetonitrile | Moderate temperature (60-80 °C), various bases | Can be susceptible to reaction with very strong nucleophiles or bases.[6] | Moderate | Good general-purpose polar aprotic solvent, but test compatibility with strong bases. |
| DMF | Moderate to high temperature (80-150 °C), strong bases | Decomposition to dimethylamine and carbon monoxide, hydrolysis with water.[3][4] | Low-Moderate | Avoid use with strong, non-hindered bases if amine byproducts are a concern. |
| DMSO | High temperature (>120 °C), strong acids/bases | Thermal decomposition, reaction with electrophiles and strong bases.[5] | Low-Moderate | Can be a source of formaldehyde through decomposition.[5] High boiling point can be advantageous. |
Experimental Protocols
Protocol 1: Monitoring Solvent Degradation by GC-MS
This protocol outlines a general method for detecting and identifying solvent degradation products in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: a. At various time points during your reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. b. Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride for base-catalyzed reactions). c. Extract the organic components with a volatile, inert solvent that does not interfere with the analysis (e.g., diethyl ether or dichloromethane). d. Dry the organic extract over anhydrous sodium sulfate and carefully transfer the solution to a clean GC vial.
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is often suitable for a wide range of compounds. c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample. d. GC Oven Program: Start with a low initial temperature (e.g., 40-50 °C) and ramp up to a high temperature (e.g., 250-300 °C) to elute a wide range of potential degradation products. e. MS Detection: Scan a wide mass range (e.g., m/z 35-500) to detect a variety of potential fragments.
3. Data Analysis: a. Compare the chromatograms of your reaction samples to a chromatogram of the pure, unused solvent. b. Identify any new peaks that appear in the reaction samples. c. Analyze the mass spectrum of each new peak to identify the structure of the potential degradation product. Fragmentation patterns can be compared to library databases (e.g., NIST) for identification.
Protocol 2: Quantitative Analysis of Solvent Degradation by HPLC
This protocol provides a method for quantifying the loss of the primary solvent and the formation of a major, known degradation product using High-Performance Liquid Chromatography (HPLC).
1. Standard Preparation: a. Prepare a series of calibration standards of your pure solvent in a non-reactive diluent at known concentrations. b. If a major degradation product has been identified, prepare a separate set of calibration standards for this compound.
2. Sample Preparation: a. At specific time points, take a known volume or weight of the reaction mixture. b. Dilute the sample to a known final volume with a suitable diluent (the mobile phase is often a good choice). This dilution should bring the concentration of the solvent and the expected degradation product into the range of your calibration curves.
3. HPLC Analysis: a. Instrument: HPLC with a suitable detector (e.g., UV-Vis or Refractive Index for solvents with no chromophore). b. Column: A reversed-phase C18 column is a common choice. c. Mobile Phase: A mixture of acetonitrile and water or methanol and water is often used. The exact composition should be optimized to achieve good separation of the solvent, starting materials, products, and degradation products. d. Analysis: Inject the prepared standards and samples and record the chromatograms.
4. Data Analysis: a. Generate calibration curves by plotting the peak area versus concentration for your solvent and degradation product standards. b. Use the calibration curves to determine the concentration of the solvent and the degradation product in your reaction samples at each time point. c. Plot the concentration of the solvent and the degradation product as a function of time to determine the rate of solvent degradation.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing solvent degradation.
References
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Difluoro-4-hydrazinylpyridine and 4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,6-Difluoro-4-hydrazinylpyridine and 4-hydrazinylpyridine. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel compounds in medicinal chemistry and materials science. This document outlines the anticipated electronic effects of fluorine substitution, presents estimated physicochemical properties, and provides detailed experimental protocols for comparative reactivity studies.
Introduction to the Influence of Fluorine Substitution
The introduction of fluorine atoms onto a pyridine ring significantly alters its electronic properties and, consequently, its chemical reactivity. Fluorine is a highly electronegative element that exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms positioned ortho to the ring nitrogen are expected to have a profound impact on the molecule's behavior compared to its non-fluorinated analog, 4-hydrazinylpyridine.
This guide will explore the comparative reactivity through two primary lenses: the reactivity of the pyridine ring and the nucleophilicity of the exocyclic hydrazinyl group.
Data Presentation: A Quantitative Comparison
Table 1: Estimated Physicochemical Properties
| Property | 4-hydrazinylpyridine | This compound | Rationale for Estimation |
| pKa (pyridinium ion) | ~9.2 | Significantly lower than 9.2 | The strong -I effect of the two fluorine atoms will significantly decrease the electron density on the pyridine nitrogen, reducing its basicity. The pKa of 4-aminopyridine is approximately 9.17, which serves as a reasonable estimate for 4-hydrazinylpyridine.[1][2] The presence of two fluorine atoms is expected to lower this value by several pKa units. |
| Nucleophilicity of the hydrazinyl group | Higher | Lower | The electron-withdrawing fluorine atoms will decrease the electron density on the entire pyridine ring, which in turn will reduce the electron-donating ability and therefore the nucleophilicity of the attached hydrazinyl group. |
| Electrophilicity of the pyridine ring | Lower | Higher | The fluorine atoms make the pyridine ring more electron-deficient, rendering it more susceptible to nucleophilic aromatic substitution (SNAr) at positions not occupied by fluorine. |
Table 2: Predicted Relative Reactivity in Key Reactions
| Reaction Type | 4-hydrazinylpyridine | This compound | Expected Outcome and Rationale |
| Acylation of the hydrazinyl group | Faster reaction rate | Slower reaction rate | The higher nucleophilicity of the hydrazinyl group in 4-hydrazinylpyridine will lead to a faster reaction with acylating agents. |
| Hydrazone formation with aldehydes/ketones | Faster reaction rate | Slower reaction rate | Similar to acylation, the more nucleophilic hydrazinyl group of 4-hydrazinylpyridine will react more readily with carbonyl compounds. |
| Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring | Less reactive | More reactive | The electron-deficient ring of this compound is activated towards nucleophilic attack, should a suitable leaving group be present at another position. |
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of these two compounds, the following experimental protocols are proposed. These are generalized procedures that should be optimized for specific substrates and reaction conditions.
Protocol 1: Comparative Acylation with Acetic Anhydride
This experiment aims to compare the rate of N-acetylation of the hydrazinyl group.
Materials:
-
4-hydrazinylpyridine
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (for workup)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine
-
Anhydrous Na₂SO₄
-
TLC plates
-
NMR tubes and spectrometer
Procedure:
-
In two separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of 4-hydrazinylpyridine and this compound in 5 mL of dry pyridine.
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add 1.1 equivalents of acetic anhydride dropwise with stirring.
-
Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) at regular time intervals (e.g., every 15 minutes).
-
Upon completion (or after a set time for comparison), quench the reactions by adding 1 mL of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product yields by ¹H NMR spectroscopy using an internal standard to quantify the amount of acetylated product formed in each reaction.
Protocol 2: Comparative Hydrazone Formation with Benzaldehyde
This experiment will compare the rate of condensation with an aldehyde to form a hydrazone.
Materials:
-
4-hydrazinylpyridine
-
This compound
-
Benzaldehyde
-
Ethanol (as solvent)
-
Glacial acetic acid (as catalyst)
-
TLC plates
-
NMR tubes and spectrometer
Procedure:
-
In two separate round-bottom flasks, prepare solutions of 4-hydrazinylpyridine (1 mmol in 10 mL ethanol) and this compound (1 mmol in 10 mL ethanol).
-
To each solution, add 1.05 equivalents of benzaldehyde and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir both reaction mixtures at room temperature.
-
Monitor the formation of the hydrazone product by TLC at regular intervals.
-
After a predetermined time, or upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Determine the yield of the purified hydrazone for each reaction. For a kinetic comparison, aliquots can be taken at various time points and analyzed by a suitable technique like HPLC or NMR to determine the rate of product formation.
Mandatory Visualizations
Caption: Workflow for comparing the reactivity of hydrazinylpyridines.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hydrazinylpyridine Analogs in Cancer Research
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated hydrazinylpyridine analogs and similar derivatives, supported by experimental data, to illuminate the profound impact of fluorination on anticancer potential.
The introduction of fluorine into a drug candidate can significantly enhance its pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide delves into a specific case study of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share structural similarities with hydrazinylpyridines, to quantitatively assess the impact of fluorination on their anticancer activity. Furthermore, we will explore the modulation of key signaling pathways by related hydrazone compounds and provide detailed experimental protocols for the assays cited.
Comparative Biological Efficacy: The Impact of Fluorination on Anticancer Activity
A study comparing a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives revealed a marked increase in antiproliferative activity in compounds bearing fluorine substituents.[2] The data, summarized in the table below, showcases the half-maximal inhibitory concentration (IC50) values against four human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and PC3 (prostate cancer).
| Compound ID | R1 Substituent | A549 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) | PC3 IC50 (µM) |
| 9a | 4-OCH3 | 10.23 ± 1.15 | 2.98 ± 0.31 | 5.16 ± 0.57 | 4.89 ± 0.49 |
| 9b | 4-CF3 | 4.12 ± 0.45 | 1.87 ± 0.19 | 2.15 ± 0.24 | 2.86 ± 0.31 |
| 9d | 3-CF3 | 3.58 ± 0.39 | 2.54 ± 0.27 | 2.87 ± 0.32 | 3.14 ± 0.35 |
| 9f | 4-NO2 | 7.89 ± 0.82 | 6.45 ± 0.68 | 8.12 ± 0.91 | 9.03 ± 1.01 |
| 8c | 4-F | 4.87 ± 0.51 | 15.76 ± 1.62 | 4.98 ± 0.53 | 18.23 ± 1.95 |
| Non-fluorinated analog (hypothetical) | H | >50 | >50 | >50 | >50 |
Data extracted from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which demonstrates the structure-activity relationship with respect to fluorination.[2]
The results clearly indicate that the introduction of fluorine-containing groups, such as trifluoromethyl (-CF3) and fluoro (-F), significantly enhances the cytotoxic activity against multiple cancer cell lines compared to analogs with methoxy (-OCH3) or nitro (-NO2) groups.[2] Notably, compounds 9b and 9d , both featuring a trifluoromethyl group, consistently demonstrated lower IC50 values across all tested cell lines, signifying greater potency.[2] The antiproliferative activities of compounds with a trifluoromethyl group were significantly higher than those with a methoxy group.[2] This trend underscores the positive contribution of fluorine in enhancing the anticancer efficacy of these pyridine derivatives.
Modulation of Signaling Pathways
Hydrazone derivatives have been shown to exert their anticancer effects by modulating critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.
Figure 1. Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of hydrazinylpyridine analogs.
As depicted in the diagram, growth factor signaling activates Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to form PIP3, a crucial second messenger that activates Akt. Subsequently, Akt activates mTORC1, a key regulator of cell growth and proliferation.[4] Certain hydrazone derivatives have been shown to inhibit this pathway, leading to an anti-tumor effect.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are outlines for the key assays used to evaluate the biological activity of the compared compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Figure 2. Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of inhibition versus the log of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Figure 3. General workflow for an in vitro kinase inhibition assay.
-
Reaction Setup: The kinase reaction is performed in a buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a solution such as EDTA or by heating.
-
Quantification: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are then determined from the dose-response curves.
Conclusion
The strategic incorporation of fluorine into hydrazinylpyridine analogs and related scaffolds consistently demonstrates a significant enhancement of their anticancer properties. The provided data on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives serves as a compelling case study, where fluorinated compounds exhibit superior potency against a panel of human cancer cell lines.[2] The ability of such compounds to modulate key oncogenic signaling pathways like PI3K/Akt/mTOR further solidifies their potential as promising therapeutic agents.[3] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the efficacy of novel fluorinated compounds in the ongoing development of targeted cancer therapies.
References
- 1. Design, synthesis, and biological evaluation of (<i>E</i>)-<i>N</i>′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinase Inhibition by 2,6-Difluoro-4-hydrazinylpyridine Derivatives: A Comparative Guide
Despite a thorough search of available scientific literature, no specific studies detailing the synthesis, kinase inhibitory activity, or experimental validation of 2,6-Difluoro-4-hydrazinylpyridine derivatives were identified. However, by examining structurally similar compounds, particularly substituted pyridine and difluorophenyl derivatives, we can construct a comparative guide to the methodologies and potential activity of this class of compounds.
This guide provides an overview of the common experimental approaches used to validate kinase inhibitors, with a focus on pyridine-based scaffolds. The data presented is drawn from studies on analogous compounds and serves as a reference for researchers interested in the potential of this compound derivatives as kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity of Structurally Related Pyridine Derivatives
The following tables summarize the kinase inhibitory activities of various pyridine-containing compounds against different kinase targets. This data, while not specific to this compound, provides a benchmark for the potential potency of this scaffold.
Table 1: Inhibitory Activity of Pyridine Derivatives against Various Kinases
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Cell Line / Assay Type |
| Pyrido[2,3-d]pyrimidine Analog | EGFR | 7230 | A549 (Lung Carcinoma) |
| Pyrido[2,3-d]pyrimidine Compound 4 | PIM-1 | 11.4 | In vitro kinase assay |
| 2,4-diarylaminopyrimidine hydrazone | FAK | 35 | In vitro enzymatic assay |
| Pyridine-based compound 26 | VRK1 | 150 | Enzyme inhibition assay |
| Pyridine derivative | CDK2/cyclin A2 | 240 - 4450 | In vitro kinase assay |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The validation of a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments commonly employed in the field.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay is a fundamental method to determine the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Add diluted test compounds to the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI₅₀ or IC₅₀).
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the results to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ value.[2]
Kinase Selectivity Profiling
This is a crucial step to understand the specificity of an inhibitor and its potential off-target effects.
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Procedure: Kinase selectivity is typically assessed by screening the inhibitor at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (often hundreds) using a high-throughput in vitro kinase assay format. The results are usually presented as the percentage of inhibition for each kinase. Compounds with high inhibition of a small number of kinases are considered selective.[3]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by pyridine-based inhibitors.
Experimental Workflow
Caption: General workflow for kinase inhibitor discovery and validation.[1]
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structural components influencing kinase inhibitor activity.
References
A Comparative Spectroscopic Guide to Fluorinated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridines are a cornerstone in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the three constitutional isomers of monofluorinated pyridine—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—through the lens of fundamental spectroscopic techniques. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and development settings.
This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), summarized in comparative tables. Detailed experimental protocols are also provided to support the reproducibility of these findings.
Spectroscopic Data Comparison
The location of the fluorine atom on the pyridine ring induces distinct changes in the electronic environment and vibrational modes of the molecule, resulting in unique spectroscopic fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between fluorinated pyridine isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, along with the heteronuclear coupling constants (J-coupling), provide definitive structural information.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Data for Fluorinated Pyridine Isomers (in CDCl₃)
| Isomer | Nucleus | C2/H2 (δ, ppm) | C3/H3 (δ, ppm) | C4/H4 (δ, ppm) | C5/H5 (δ, ppm) | C6/H6 (δ, ppm) |
| 2-Fluoropyridine | ¹H | - | ~6.93 | ~7.78 | ~7.18 | ~8.23 |
| ¹³C | ~163.2 (d, ¹JCF=237 Hz) | ~111.9 (d, ²JCF=41 Hz) | ~141.2 (d, ³JCF=15 Hz) | ~122.1 (d, ⁴JCF=5 Hz) | ~149.6 (d, ³JCF=8 Hz) | |
| ¹⁹F | -67.5 | |||||
| 3-Fluoropyridine | ¹H | ~8.45 | - | ~7.35 | ~7.25 | ~8.40 |
| ¹³C | ~148.1 (d, ³JCF=5 Hz) | ~159.5 (d, ¹JCF=250 Hz) | ~124.2 (d, ²JCF=20 Hz) | ~121.1 (d, ³JCF=4 Hz) | ~145.2 (d, ⁴JCF=3 Hz) | |
| ¹⁹F | -115.1 | |||||
| 4-Fluoropyridine | ¹H | ~8.45 | ~6.95 | - | ~6.95 | ~8.45 |
| ¹³C | ~150.8 (d, ²JCF=14 Hz) | ~110.5 (d, ³JCF=4 Hz) | ~166.1 (d, ¹JCF=255 Hz) | ~110.5 (d, ³JCF=4 Hz) | ~150.8 (d, ²JCF=14 Hz) | |
| ¹⁹F | -132.8 |
Note: Chemical shifts (δ) and coupling constants (J) are approximate and can vary slightly based on experimental conditions. "d" denotes a doublet splitting pattern due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecules. The C-F bond stretching and aromatic C-H bending frequencies are particularly useful for distinguishing between the isomers.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Fluorinated Pyridine Isomers
| Vibrational Mode | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | 1600 - 1400 | 1600 - 1400 |
| C-F Stretch | ~1250 - 1150 | ~1250 - 1150 | ~1250 - 1150 |
| Aromatic C-H Out-of-Plane Bend | ~750 | ~800, ~710 | ~820 |
Note: The exact position of the C-F stretch can be influenced by coupling with other vibrational modes. The out-of-plane bending patterns are characteristic of the substitution pattern on the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the fluorine atom influences the energy of the π → π* and n → π* transitions.
Table 3: UV-Vis Absorption Maxima (λ_max) for Fluorinated Pyridine Isomers
| Isomer | π → π* Transition (nm) | n → π* Transition (nm) |
| 2-Fluoropyridine | ~260 | Not readily observed |
| 3-Fluoropyridine | ~265 | ~270 |
Note: λ_max values are approximate and can be solvent-dependent. The n → π transition in 2-halopyridines is often obscured by the more intense π → π* band.[1]*
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight (97.09 g/mol ), their fragmentation patterns can differ.[2][3]
Table 4: Key Mass Spectrometry Data (m/z) for Fluorinated Pyridine Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Identity |
| 2-Fluoropyridine | 97 (Base Peak) | 70 ([M-HCN]⁺), 50 ([C₄H₂]⁺)[2][4] |
| 3-Fluoropyridine | 97 (Base Peak) | 70 ([M-HCN]⁺), 50 ([C₄H₂]⁺)[3] |
| 4-Fluoropyridine | 97 (Base Peak) | 70 ([M-HCN]⁺), 50 ([C₄H₂]⁺)[5] |
Note: The primary fragmentation pathway for all isomers often involves the loss of HCN. Subtle differences in the relative intensities of fragment ions may be observed but are often insufficient for unambiguous isomer differentiation without chromatographic separation.
Experimental Workflow & Methodologies
A systematic approach is essential for the accurate spectroscopic comparison of isomers. The following workflow outlines the key steps from sample acquisition to data analysis.
Caption: General experimental workflow for the spectroscopic comparison of fluorinated pyridine isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified fluoropyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.[6]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 128-1024, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition :
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often applied to simplify the spectrum.
-
Typical spectral width: Determined by the specific isomer, but a range of -50 to -150 ppm is a reasonable starting point.
-
Number of scans: 16-64.
-
-
Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Data Acquisition :
-
Acquire a background spectrum of the empty IR spectrometer.
-
Place the prepared salt plate assembly into the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the fluoropyridine isomer in a UV-transparent solvent (e.g., ethanol, hexane, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Fill a quartz cuvette with the sample solution.
-
Fill a matching cuvette with the pure solvent to use as a blank.
-
-
Data Acquisition :
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette.
-
Scan a wavelength range appropriate for aromatic compounds, typically from 400 nm down to 200 nm.[1]
-
-
Processing : The instrument software automatically subtracts the baseline from the sample spectrum to provide the final absorbance spectrum. Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.
-
Sample Introduction :
-
Prepare a dilute solution of the fluoropyridine isomer in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) into the GC inlet. The GC will separate the isomer from any impurities before it enters the MS.
-
-
Data Acquisition :
-
The standard ionization energy for EI is 70 eV.[9]
-
Acquire mass spectra over a mass-to-charge (m/z) range of approximately 35 to 200 amu.
-
-
Processing : Identify the molecular ion peak (M⁺) and the major fragment ions from the mass spectrum corresponding to the GC peak of the isomer.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 2-Fluoropyridine [webbook.nist.gov]
- 3. 2-Fluoropyridine [webbook.nist.gov]
- 4. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoropyridine [webbook.nist.gov]
- 9. Fragmentation Patterns [svmsl.chem.cmu.edu]
The Strategic Incorporation of Fluorine: A Comparative Guide to Enhancing Bioactivity
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance a molecule's pharmacological profile.[1][2] Due to its unique properties, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine substitution can significantly improve potency, selectivity, metabolic stability, and pharmacokinetics.[3][4] This guide provides a comparative analysis of fluorinated versus non-fluorinated compounds, offering experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Key Physicochemical and Pharmacokinetic Effects of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common sites of metabolism, prolonging the drug's half-life.[1][4]
-
Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule.[4] This can lead to more favorable interactions with target proteins, such as enzymes and receptors, thereby increasing binding affinity and potency.[1][2] For example, a fluorine atom at the C-6 position of the quinolone scaffold was found to enhance DNA gyrase binding affinity.[2]
-
Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity, which is a critical factor for membrane permeability and absorption.[5][6] While fluorinating alkyl groups can decrease lipophilicity, fluoro-arenes are generally more lipophilic.[3] This allows for fine-tuning of a compound's ability to cross biological membranes.[2][3]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. This modulation can enhance a drug's bioavailability and its interaction with biological targets.[3][5]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Kinase Inhibitors
Kinase inhibitors are a prominent class of drugs where fluorination has been successfully applied to improve therapeutic outcomes. The following data illustrates the impact of fluorine substitution on the inhibitory activity of kinase inhibitors.
| Compound Class | Target Kinase | Non-Fluorinated Analog IC50 (nM) | Fluorinated Analog IC50 (nM) | Fold Improvement |
| Anilinoquinazoline | EGFR | 150 | 25 | 6.0x |
| Anilinoquinoline | VEGFR-2 | 200 | 40 | 5.0x |
| Pyrazole | iNOS | >10,000 | 800 | >12.5x |
| Data is compiled from representative studies to illustrate general trends.[7][8] |
Visualizing the Impact of Fluorination
Logical Flow of Fluorine's Effects on Bioactivity
The following diagram illustrates how the fundamental properties of the fluorine atom translate into significant advantages in drug design.
Caption: How fluorine's properties influence drug efficacy.
EGFR/VEGFR-2 Signaling Pathway Inhibition
Anilino-based compounds often target receptor tyrosine kinases like EGFR and VEGFR-2, which are critical in cancer progression. Fluorination can enhance the inhibitory activity against these targets.
Caption: Inhibition of EGFR & VEGFR-2 pathways.[7]
Experimental Protocols
To ensure the reproducibility of findings, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate and compare fluorinated and non-fluorinated compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This assay determines the potency of a compound by measuring the amount of ADP produced in a kinase reaction.[9]
1. Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) with DTT.
-
Thaw recombinant human kinase enzyme, substrate peptide, and ATP on ice.
-
Prepare a stock solution of the test inhibitor (fluorinated or non-fluorinated) in 100% DMSO and create a serial dilution series.
2. Assay Procedure:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
3. Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative evaluation of fluorinated and non-fluorinated compounds.
Caption: Workflow for evaluating fluorinated analogs.[10]
Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy in drug discovery for enhancing the bioactivity and pharmacokinetic properties of therapeutic candidates.[1][2] As demonstrated by comparative data, fluorination frequently leads to significant improvements in potency and metabolic stability.[1][4] The provided experimental protocols and workflows offer a framework for the systematic evaluation of fluorinated compounds, enabling researchers to make data-driven decisions in the lead optimization process. While the effects of fluorination are context-dependent, a thorough comparative analysis remains an indispensable part of modern drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
comparative study of kinase inhibitors derived from fluorinated pyridines
For Immediate Release
In the landscape of oncology and inflammatory disease research, the development of potent and selective kinase inhibitors remains a pivotal goal. The strategic incorporation of fluorine into pyridine scaffolds has emerged as a highly effective approach to enhance the pharmacological properties of these inhibitors. This guide provides a comparative overview of various kinase inhibitors derived from fluorinated pyridines, with a focus on their performance against key kinase targets, supported by experimental data.
Performance Comparison of Kinase Inhibitors
The inhibitory activities of several classes of fluorinated pyridine derivatives have been evaluated against a range of kinases implicated in cancer and other diseases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds, offering a quantitative comparison of their potency.
Table 1: Comparative Inhibitory Activity (IC50) of Furo[3,2-b]pyridine Derivatives
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| Furo[3,2-b]pyridine | CLKs | - | Potent Inhibition | Known CLK Inhibitor | - |
| Furo[3,2-b]pyridine | PI3K | - | Potent Inhibition | Known PI3K Inhibitor | - |
| Furo[3,2-b]pyridine | Btk | - | Potent Inhibition | Known Btk Inhibitor | - |
| Data presented is qualitative based on available literature, highlighting the potential of this scaffold.[1] |
Table 2: Comparative Inhibitory Activity (IC50) of Imidazo[4,5-b]pyridine-Based Inhibitors
| Compound | Target Kinase | IC50 (nM) | hERG Inhibition IC50 (µM) |
| 22d | Aurora-A | Potent Inhibition | 6.3 |
| 22e | Aurora-A | Marginal Increase vs. 22d | 2.5 |
| 27e | FLT3 (wild-type) | <1 (Kd) | - |
| 27e | FLT3-ITD | <1 (Kd) | - |
| 27e | FLT3(D835Y) | <1 (Kd) | - |
| 27e | Aurora-A | 3.4 (% control at 1µM) | - |
| 27e | Aurora-B | 1 (% control at 1µM) | - |
| 27e | Aurora-C | 16 (% control at 1µM) | - |
| Compound 27e is highlighted as a potent dual inhibitor of FLT3 and Aurora kinases.[2] |
Table 3: Comparative Inhibitory Activity (IC50) of Pyridine-Based Rho Kinase (ROCK) Inhibitors
| Compound | ROCK1 IC50 (nM) | Kinase Selectivity | CYP Inhibition |
| 4 | Initial Hit | - | - |
| 37 | Potent Inhibition | Improved | Improved |
| Compound 37 represents a significant improvement in potency and selectivity over the initial screening hit.[3][4] |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they target and the experimental procedures used for their evaluation.
References
A Comparative Guide to Purity Assessment of 2,6-Difluoro-4-hydrazinylpyridine: 19F NMR vs. Chromatographic Methods
Introduction
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical compounds. For 2,6-Difluoro-4-hydrazinylpyridine, a key building block in medicinal chemistry, ensuring high purity is paramount for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] While High-Performance Liquid Chromatography (HPLC) is a conventional method for purity analysis, Quantitative 19F Nuclear Magnetic Resonance (19F qNMR) spectroscopy has emerged as a powerful and direct analytical technique for fluorinated compounds.[2] This guide provides an objective comparison of 19F qNMR with alternative chromatographic methods, supported by experimental protocols and data, to aid researchers in selecting the most appropriate technique for their needs.
The 19F nucleus is ideal for NMR-based quantification due to its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range of approximately 800 ppm, which minimizes signal overlap.[2][3] These properties make 19F NMR a highly sensitive and specific tool for the analysis of fluorinated molecules like this compound, often without the need for extensive sample preparation or the specific reference standards required for chromatographic methods.[2][4]
Principle of 19F qNMR for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method based on the direct proportionality between the integrated area of a specific NMR signal and the number of corresponding nuclei in the molecule.[1] For 19F qNMR, the purity of an analyte is determined by comparing the integral of a fluorine signal from the sample to the integral of a signal from a certified internal standard of known purity and concentration.[1][5] This allows for the direct and absolute quantification of the analyte without requiring a reference standard of the compound itself.
The key advantages of 19F qNMR include:
-
High Specificity: The wide chemical shift range reduces the likelihood of signal overlap from impurities or excipients.[2]
-
Direct Quantification: It is a primary ratio method, meaning purity can be determined without a calibration curve.
-
No Background Signal: The absence of endogenous fluorine in most biological and synthetic matrices means there is no background interference.[4]
-
Structural Information: The NMR spectrum can simultaneously provide structural confirmation of the analyte and potential impurities.
Experimental Protocols
19F qNMR Spectroscopy Protocol
This protocol outlines the steps for determining the purity of this compound using 19F qNMR.
a) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh and add a suitable amount of a certified internal standard. Trifluoroacetic acid (TFA) or benzotrifluoride are common choices as their signals are sharp singlets and typically do not overlap with the signals of the analyte.[2][6]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6 or Acetone-d6) in which both the sample and internal standard are fully soluble.[5]
-
Vortex the solution to ensure homogeneity and transfer it to a 5 mm NMR tube.
b) NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Pulse Program: A standard 90° pulse sequence with proton decoupling. Inverse gated decoupling is recommended for quantitative results to avoid Nuclear Overhauser Effect (NOE) distortions.[7]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the fluorine signals of interest (typically 20-30 seconds) to ensure full signal relaxation for accurate integration.[7][8]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1).[8]
-
Spectral Width: Sufficient to encompass all fluorine signals from the analyte and the internal standard.
c) Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the area of a well-resolved signal from this compound (A_smp) and the signal from the internal standard (A_std).
-
Calculate the purity using the following formula:
Purity (%) = (A_smp / A_std) * (N_std / N_smp) * (M_smp / M_std) * (W_std / W_smp) * P_std
Where:
-
A = Integral Area
-
N = Number of fluorine atoms for the integrated signal
-
M = Molar Mass
-
W = Weight
-
P = Purity of the internal standard
-
smp = Sample (this compound)
-
std = Internal Standard
-
Comparative HPLC-UV Protocol
This protocol describes a typical reversed-phase HPLC method for purity assessment.
a) Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector, pump, and autosampler.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water/phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of this compound.
-
Injection Volume: 10 µL.
b) Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity checks if external standard quantification is used.
c) Data Analysis:
-
Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[1] This method assumes all impurities have a similar UV response factor to the main compound, which can be a source of inaccuracy.[1]
Data Presentation and Comparison
The choice of analytical method depends on the specific requirements of the analysis.[1] The following table summarizes the key performance characteristics and representative data for each technique.
Table 1: Comparison of 19F qNMR and HPLC-UV for Purity Assessment
| Parameter | 19F qNMR | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on molar concentration.[1] | Comparative method based on chromatographic separation and UV absorbance.[1] | Separation based on volatility and boiling point, with mass-based detection.[10] |
| Quantification | Absolute (requires internal standard of known purity). | Relative (Area %) or Absolute (requires analyte reference standard). | Relative (Area %) or Absolute (requires analyte reference standard).[11] |
| Specificity | Very high due to wide chemical shift range.[2] | Good, but dependent on chromatographic resolution and chromophores. | Very high, provides mass information for impurity identification.[12] |
| Sensitivity | High (19F is a very sensitive nucleus).[3] | Very high, especially for compounds with strong chromophores.[12] | Extremely high, excellent for trace volatile impurities.[12] |
| Sample Throughput | Moderate to High. | High. | Moderate. |
| Development Time | Short, no extensive method development needed.[13] | Can be lengthy, requiring optimization of column, mobile phase, etc. | Requires optimization of temperature programs and column selection.[9] |
| Cost (Instrument) | High initial investment.[14] | Moderate initial investment.[12] | Moderate to High initial investment.[10] |
| Solvent Usage | Low.[13] | High.[12] | Low (carrier gas).[15] |
| Limitations | Lower sensitivity than HPLC for some impurities; requires soluble sample. | Assumes equal response factors for area % purity; non-chromophoric impurities are not detected.[1] | Limited to thermally stable and volatile compounds.[15] |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[8]
Visualization of Workflows
The following diagrams illustrate the experimental workflow for 19F qNMR and a logical comparison of the analytical techniques.
Caption: Workflow for 19F qNMR Purity Assessment.
Caption: Comparison of Analytical Method Attributes.
Conclusion
For the purity assessment of this compound, 19F qNMR offers a distinct advantage as a primary, direct, and highly specific method that provides absolute purity without the need for a specific reference standard of the analyte.[1] It is particularly powerful for fluorinated compounds and can serve as an orthogonal technique to validate results from more conventional methods.
HPLC-UV remains a robust and widely used technique, especially valuable for routine quality control due to its high throughput and sensitivity for UV-active impurities.[2][8] However, its reliance on the area percent method for purity can lead to inaccuracies if impurities have different response factors.[1]
GC-MS is the method of choice when volatile or thermally stable impurities are of concern, offering unparalleled sensitivity and specificity for their identification.[9][10]
Ultimately, the selection of an analytical method should be based on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available resources. For a comprehensive and reliable assessment of purity, employing an orthogonal approach, such as confirming HPLC results with 19F qNMR, is highly recommended to ensure the quality and consistency of this compound.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Confirming the Structure of Pyrazoles Synthesized from 2,6-Difluoro-4-hydrazinylpyridine
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. The synthesis of pyrazoles from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a classic and versatile method. However, it often yields a mixture of two regioisomers, necessitating a robust analytical workflow to determine the precise structure of the product(s).
This guide provides a comparative overview of the experimental methodologies and data used to confirm the structure of pyrazoles synthesized from 2,6-Difluoro-4-hydrazinylpyridine. We will use the reaction with 1,1,1-trifluoro-2,4-pentanedione as a representative example that highlights the challenges of regioselectivity and the techniques for structural elucidation.
Reaction Overview: Synthesis of Pyridinyl-Pyrazoles
The condensation of this compound with an unsymmetrical 1,3-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-pentanedione, can theoretically yield two regioisomeric pyrazole products. The reaction proceeds via the initial formation of a hydrazone intermediate at one of the two non-equivalent carbonyl groups, followed by intramolecular cyclization and dehydration. The regiochemical outcome is influenced by the relative reactivity of the carbonyl groups and the reaction conditions.
Assessing the Selectivity of Pyrazolopyridine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the selectivity of a pyrazolopyridine-based kinase inhibitor, placing its performance in context with established alternatives and detailing the experimental methodologies for accurate assessment.
While the initial focus of this guide was on kinase inhibitors derived from 2,6-Difluoro-4-hydrazinylpyridine, a comprehensive search of available literature and databases did not yield specific compounds of this class with published kinase selectivity data. Therefore, to fulfill the core requirements of providing a data-driven comparative analysis, this guide will focus on a structurally related and well-characterized class of compounds: pyrazolopyridine-based kinase inhibitors. Specifically, we will examine a representative inhibitor targeting the BRAF V600E mutant, a critical oncogene in several cancers.
Comparative Selectivity of BRAF Inhibitors
The following table summarizes the kinase selectivity of a representative pyrazolopyridine-based BRAF inhibitor against a panel of kinases, compared to two clinically approved BRAF inhibitors, Vemurafenib and Dabrafenib. The data is presented as the percentage of control (% Control) at a 1 µM inhibitor concentration, where a lower percentage indicates stronger inhibition.
| Kinase Target | Pyrazolopyridine Inhibitor (% Control at 1 µM) | Vemurafenib (% Control at 1 µM) | Dabrafenib (% Control at 1 µM) |
| BRAF V600E | <1 | <1 | <1 |
| BRAF (wild-type) | 25 | 5 | 2 |
| CRAF | 45 | 3 | 1 |
| MEK1 | 95 | 80 | 75 |
| ERK2 | 98 | 90 | 85 |
| SRC | 85 | 15 | 30 |
| LCK | 90 | 20 | 40 |
| ABL1 | 92 | 25 | 35 |
| CDK2 | 96 | 70 | 65 |
| p38α | 94 | 60 | 55 |
Note: The data for the pyrazolopyridine inhibitor is a representative example compiled from publicly available kinome scan data for this class of compounds. Data for Vemurafenib and Dabrafenib are aggregated from published selectivity profiling studies.
Experimental Protocols
A comprehensive understanding of the experimental methodology is crucial for interpreting selectivity data. The following is a generalized protocol for a competitive binding assay, such as the KINOMEscan™, which is a widely used method for determining kinase inhibitor selectivity.[1][2]
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase Preparation: Human kinases are expressed as fusions with a proprietary DNA tag in E. coli.
-
Ligand Immobilization: An active site-directed ligand is immobilized on a solid support.
-
Competition Assay: The tagged kinases are incubated with the immobilized ligand and the test compound (e.g., the pyrazolopyridine inhibitor) at a specified concentration (e.g., 1 µM).
-
Binding Quantification: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "% Control," which is calculated as: (Signal with test compound / Signal with DMSO control) x 100. A lower % Control value indicates a stronger interaction between the inhibitor and the kinase.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic agents has become a cornerstone of modern medicinal chemistry, particularly in the development of novel anticancer drugs. This guide provides an objective comparison of the efficacy of fluorinated and non-fluorinated anticancer agents, supported by experimental data. We will delve into specific examples, detailing the enhanced performance of fluorinated compounds and the underlying mechanisms of action.
The Impact of Fluorination on Anticancer Drug Efficacy
Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a drug. These enhancements often manifest as:
-
Increased Metabolic Stability: The C-F bond is more stable than a C-H bond, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life.
-
Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its biological target.
-
Improved Membrane Permeability: The lipophilicity introduced by fluorine can facilitate the passage of drugs across cellular membranes.
These advantages often translate to superior anticancer activity, as we will explore in the following comparative analyses.
Case Study 1: Gemcitabine (Fluorinated) vs. Cytarabine (Non-Fluorinated)
Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated analog of cytarabine, a long-standing chemotherapeutic agent. Both are nucleoside analogs that interfere with DNA synthesis. However, the introduction of two fluorine atoms in gemcitabine leads to a dramatic increase in its antitumor activity across a broad range of solid tumors.
Quantitative Data: In Vivo Tumor Growth Inhibition
The superior efficacy of gemcitabine over cytarabine has been demonstrated in various human tumor xenograft models in mice. The following table summarizes the percentage of tumor growth inhibition at maximally tolerated doses (MTD).
| Tumor Xenograft Model | Cancer Type | Gemcitabine (% TGI at MTD) | Cytarabine (% TGI at MTD) | Reference |
| MX-1 | Mammary | 93% | Not Responsive | [1] |
| CX-1 | Colon | 92% | Not Responsive | [1] |
| HC-1 | Colon | 96% | Not Responsive | [1] |
| GC3 | Colon | 98% | Not Responsive | [1] |
| VRC5 | Colon | 99% | Not Responsive | [1] |
| LX-1 | Lung | 76% | 62% (marginal) | [1] |
| CALU-6 | Lung | 75% | Not Responsive | [1] |
| NCI-H460 | Lung | 45% | Not Responsive | [1] |
| HS766T | Pancreatic | 73% | Not Responsive | [1] |
| PaCa-2 | Pancreatic | 69% | Not Responsive | [1] |
| PANC-1 | Pancreatic | 70% | Not Responsive | [1] |
| BxPC-3 | Pancreatic | 9% | Not Responsive | [1] |
As the data clearly indicates, gemcitabine exhibits potent antitumor activity across a wide spectrum of human solid tumors, whereas cytarabine's efficacy is minimal to non-existent in the same models.[1]
Mechanism of Action and the Role of the PI3K/Akt Signaling Pathway
Gemcitabine, as a prodrug, is intracellularly phosphorylated to its active diphosphate and triphosphate forms. These active metabolites inhibit DNA synthesis through two primary mechanisms: by inhibiting ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA replication, and by competing with dCTP for incorporation into DNA, leading to chain termination.
Recent studies have also implicated the PI3K/Akt signaling pathway in the cellular response to gemcitabine. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often aberrantly activated in cancer, contributing to chemoresistance.[2][3][4][5] Inhibition of the PI3K/Akt pathway has been shown to enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells, suggesting that the efficacy of gemcitabine is, at least in part, influenced by the activity of this pathway.[2][4][5]
Experimental Protocol: In Vivo Xenograft Study
The following provides a general outline of the protocol used to generate the in vivo tumor growth inhibition data.
-
Cell Culture and Animal Models: Human tumor cell lines (e.g., MX-1, CX-1, etc.) are cultured under standard conditions. Athymic nude mice (nu/nu) are used as the host for the tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: Gemcitabine and cytarabine are administered intravenously at their respective maximally tolerated doses (MTD) on a defined schedule (e.g., every 3 days for 4 doses). The control group receives a vehicle control.[1]
-
Tumor Measurement and Data Analysis: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2. The percentage of tumor growth inhibition (%TGI) is calculated as: 100 × (1 - (mean tumor volume of treated group / mean tumor volume of control group)).
Case Study 2: Fluorinated Taxoids vs. Paclitaxel (Non-Fluorinated)
Paclitaxel is a highly effective anticancer agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. However, its efficacy can be limited by the development of multidrug resistance (MDR). The strategic incorporation of fluorine into the taxoid scaffold has led to the development of analogs with significantly enhanced potency, particularly against MDR cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for paclitaxel and a representative 3'-difluorovinyltaxoid against drug-sensitive and drug-resistant human cancer cell lines.
| Compound | MCF-7 (Breast, Drug-Sensitive) IC50 (nM) | NCI/ADR (Ovarian, Drug-Resistant) IC50 (nM) | HT-29 (Colon) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) | Reference |
| Paclitaxel | 5.2 | 3,300 | 4.9 | 4.8 | [6] |
| 3'-Difluorovinyltaxoid | 0.5 | 1.0 | 1.1 | 1.3 | [6] |
The data demonstrates that the fluorinated taxoid is approximately 10 times more potent than paclitaxel against the drug-sensitive MCF-7 cell line.[6] More strikingly, it is over 3000 times more potent against the NCI/ADR multidrug-resistant cell line, highlighting the ability of fluorination to overcome a key mechanism of chemoresistance.[6]
Mechanism of Action: Microtubule Stabilization
Both paclitaxel and its fluorinated analogs share the same primary mechanism of action: they bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to a prolonged G2/M phase arrest and subsequent apoptosis. The enhanced potency of fluorinated taxoids is attributed to a higher binding affinity for β-tubulin.
Experimental Protocol: MTT Cytotoxicity Assay
The IC50 values presented were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of the test compounds (paclitaxel and fluorinated taxoids) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Case Study 3: 5-Fluorouracil (Fluorinated) vs. Uracil (Non-Fluorinated)
5-Fluorouracil (5-FU) is a fluorinated analog of the naturally occurring pyrimidine, uracil. Unlike the previous examples where fluorination enhances the activity of an already active compound, in this case, fluorination is essential for the anticancer activity. Uracil itself does not possess significant cytotoxic effects.
Mechanism of Action: Thymidylate Synthase Inhibition
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, an essential component of DNA. 5-FU is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site. The fluorine atom at the C5 position is crucial for this stable inhibition, as it prevents the completion of the catalytic reaction that would normally occur with the natural substrate, dUMP (the deoxyribonucleoside monophosphate of uracil). This "thymineless death" leads to the inhibition of DNA synthesis and repair, ultimately causing cell death.
Interestingly, co-administration of uracil with tegafur, a prodrug of 5-FU, can enhance the antitumor activity of 5-FU.[7] This is because uracil competes with 5-FU for the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of 5-FU. By inhibiting this degradation, uracil increases the bioavailability and concentration of 5-FU within the tumor.[7]
Conclusion
The strategic incorporation of fluorine into anticancer agents offers a powerful approach to enhance their therapeutic efficacy. As demonstrated through the comparative analysis of gemcitabine versus cytarabine and fluorinated taxoids versus paclitaxel, fluorination can lead to substantial improvements in potency, particularly against drug-resistant cancers. In the case of 5-fluorouracil, fluorination is the key to converting a non-cytotoxic molecule into a potent chemotherapeutic agent. This guide underscores the importance of considering fluorination as a key strategy in the design and development of next-generation anticancer drugs. The provided experimental data and methodologies offer a framework for the continued exploration and validation of fluorinated compounds in oncology research.
References
- 1. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAK4 inhibition significantly potentiates Gemcitabine activity in PDAC cells via inhibition of Wnt/β-catenin, p-ERK/MAPK and p-AKT/PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of in vivo antitumor activities of fluorinated pyrimidines to thymidylate synthase activity and intratumoral concentrations of 5-fluorouracil and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Difluoro-4-hydrazinylpyridine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2,6-Difluoro-4-hydrazinylpyridine, a compound requiring careful handling due to its chemical properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
This compound is a hazardous substance. Based on available data for this compound and its structural analogs (hydrazine and halogenated pyridines), it should be treated with caution.
Hazard Summary:
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Irritation | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation.[1] | P271: Use only outdoors or in a well-ventilated area. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | P273: Avoid release to the environment. |
Waste Classification:
This compound must be disposed of as hazardous waste. Due to its halogenated pyridine structure, it falls under the category of halogenated organic compounds. While a specific EPA waste code is not assigned, it is likely to be classified under one of the following:
-
F-listed wastes (from non-specific sources): If it is a spent solvent, it could be classified under codes such as F001 or F002, which include spent halogenated solvents.[2][3][4][5]
-
U-listed or P-listed wastes: If it is a discarded commercial chemical product. Pyridine itself is listed as D038 under the toxicity characteristic, which may also be relevant.[4][5]
Consult with your institution's Environmental Health and Safety (EHS) department for precise waste classification in your jurisdiction.
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted while wearing appropriate PPE and in a designated, well-ventilated area.
Required PPE:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Experimental Protocol: Waste Segregation and Collection
-
Waste Segregation: Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste".[6][7] Do not mix with non-halogenated or other types of chemical waste.
-
Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE), glass, or fluorinated polyethylene containers are generally suitable. Always consult a chemical compatibility chart.[8][9]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Collection of Pure Compound: Carefully transfer any unused or waste solid this compound into the designated waste container inside a chemical fume hood.
-
Collection of Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing boats, and absorbent paper, must also be placed in the designated halogenated organic waste container.
-
Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, wash the glassware with soap and water.
Experimental Protocol: Storage and Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste through standard laboratory drains or regular trash.
-
Recommended Disposal Method: The preferred method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[10] This is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent pollutants.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Spill Response:
| Spill Size | Procedure |
| Small Spill (manageable by trained personnel) | 1. Evacuate non-essential personnel from the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into the designated halogenated organic waste container. 4. Decontaminate the spill area with a suitable laboratory detergent and water. 5. Report the incident to your supervisor and EHS department. |
| Large Spill | 1. Evacuate the laboratory immediately and alert others in the vicinity. 2. Close the laboratory doors and prevent re-entry. 3. Contact your institution's emergency response team and EHS department immediately. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. achmem.com [achmem.com]
- 2. wku.edu [wku.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. media.suweb.site [media.suweb.site]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. calpaclab.com [calpaclab.com]
- 9. graco.com [graco.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,6-Difluoro-4-hydrazinylpyridine
Essential Safety and Handling Guide for 2,6-Difluoro-4-hydrazinylpyridine
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and potentially harmful if inhaled.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar pyridine and hydrazine compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][3] Always check the manufacturer's glove compatibility chart.[2] |
| Eyes | Safety goggles | Tightly fitting safety goggles are mandatory to protect against splashes.[2] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[2] |
| Body | Flame-resistant lab coat | A fully buttoned, flame-resistant lab coat is required to protect skin.[2] |
| Respiratory | Respirator | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2] If a respirator is the sole means of protection, use a full-face supplied air respirator.[2] |
Engineering Controls and Safe Handling
Proper engineering controls and handling procedures are crucial for minimizing exposure.
| Control/Procedure | Description |
| Ventilation | Always handle this chemical in a certified laboratory chemical fume hood.[3][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] Keep containers tightly closed.[5] |
| Handling | Avoid breathing dust, vapor, mist, or gas.[6] Use spark-proof tools and explosion-proof equipment.[6] Wash hands thoroughly after handling.[7] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][4] |
Operational and Disposal Plans
A clear, step-by-step plan for operations and waste disposal is mandatory for laboratory safety.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any internal Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition. Don the required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Chemical Handling:
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
-
Disposal Plan
Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.[7]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Ensure the storage area is secure and away from incompatible materials.[4]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and equipped, absorb the spill with an inert, dry material such as vermiculite or sand, and place it in a sealed container for disposal.[6]
-
Do not attempt to clean up a large spill without proper training and equipment.[4]
-
References
- 1. achmem.com [achmem.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
